2-Fluoro-3-(oxan-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-fluoro-3-(oxan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXELFLMMBRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-3-(oxan-3-yl)propanoic acid chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-3-(oxan-3-yl)propanoic acid
Abstract
This compound is a specialized organic molecule that incorporates three key functional motifs of significant interest in medicinal chemistry: an α-fluorocarboxylic acid, a saturated oxane heterocycle, and a chiral center. The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and biological properties, including acidity, metabolic stability, and target binding affinity.[1][2][3] Concurrently, the oxane ring serves as a versatile, non-planar scaffold that can enhance aqueous solubility, reduce lipophilicity, and act as a bioisosteric replacement for less favorable groups, thereby improving the overall "drug-like" characteristics of a lead compound.[4][5][6] This guide provides a detailed examination of the compound's structure, properties, a robust synthetic methodology, and its potential applications in modern drug discovery and development.
Chemical Identity and Structural Analysis
This compound is a derivative of propanoic acid featuring a fluorine atom at the alpha-position (C2) and an oxan-3-yl substituent at the beta-position (C3).
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₃FO₃
-
Key Structural Features:
-
Carboxylic Acid: The acidic proton of the carboxyl group (-COOH) makes the molecule a Brønsted-Lowry acid and a key site for forming salts or ester and amide derivatives.
-
α-Fluorine Atom: The highly electronegative fluorine atom at the C2 position significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This modification can also enhance binding interactions (e.g., through hydrogen bonding or dipole interactions) and block metabolic oxidation at the alpha-position.[2][7]
-
Oxane Ring: This saturated six-membered ether ring is a polar, sp³-rich motif.[6] Its incorporation is a modern medicinal chemistry strategy to move away from flat, aromatic structures, thereby improving solubility and pharmacokinetic profiles.[4][5]
-
Chirality: The molecule contains at least two stereocenters: one at C2 (bearing the fluorine atom) and another at C3 of the oxane ring. This results in the existence of multiple stereoisomers, each of which could have distinct biological activities and metabolic fates.
-
Physicochemical Properties
| Property | Predicted Value (for 4-yl isomer) | Source |
| Molecular Weight | 176.08 g/mol | [8] |
| Monoisotopic Mass | 176.08487 Da | [8] |
| XLogP (Predicted) | 1.2 | [8] |
| SMILES | C1COCCC1CC(C(=O)O)F | [8] |
| InChIKey | ZZYFPVFTMRZIAE-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Rationale
A robust and plausible synthetic route to this compound can be designed based on established methods for the synthesis of α-fluorocarboxylic acids.[9][10] The following multi-step protocol starts from a malonic ester derivative and employs an electrophilic fluorination strategy.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Diethyl 2-(oxan-3-ylmethyl)malonate (3)
-
Rationale: This step utilizes a standard malonic ester synthesis to build the carbon backbone of the target molecule. Sodium ethoxide is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then displaces a suitable leaving group (e.g., tosylate) on the oxane precursor.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in dry ethanol at 0 °C, add diethyl malonate (1 ) (1.0 eq.) dropwise. Stir for 30 minutes.
-
Add a solution of (oxan-3-yl)methyl 4-methylbenzenesulfonate (2 ) (1.0 eq.) in dry THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield diethyl 2-(oxan-3-ylmethyl)malonate (3 ).
-
Step 2: Hydrolysis and Decarboxylation to 3-(oxan-3-yl)propanoic acid (4)
-
Rationale: Saponification of the diester using a strong base (KOH) followed by acidification and heat induces decarboxylation of the resulting malonic acid derivative to yield the substituted propanoic acid.
-
Procedure:
-
Dissolve compound 3 (1.0 eq.) in ethanol and add an aqueous solution of potassium hydroxide (3.0 eq.).
-
Heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture to 0 °C and carefully acidify with concentrated HCl until pH ~1-2.
-
Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation.
-
Cool, extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 3-(oxan-3-yl)propanoic acid (4 ).
-
Step 3: α-Fluorination to this compound (5)
-
Rationale: This step involves the direct electrophilic fluorination of the carboxylic acid. The acid is first converted to a lithium enolate using a strong, non-nucleophilic base like LDA. This enolate is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This is a common and effective method for installing fluorine at the α-position of a carbonyl compound.[9][11]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(oxan-3-yl)propanoic acid (4 ) (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF. Stir for 1 hour at -78 °C to ensure complete dianion formation.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in THF dropwise.
-
Maintain the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC to obtain this compound (5 ).
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
While this specific molecule may not have documented applications, its structural components make it a highly valuable building block for drug discovery programs. The rationale for its use stems from the well-established benefits of its constituent motifs.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter a drug candidate's properties.[3] Attaching it at the α-position to a carboxylic acid lowers the pKa, potentially improving interactions with basic residues in a target protein. The C-F bond is exceptionally strong and stable, which can block metabolic pathways that would otherwise degrade the molecule at that position, thereby increasing its half-life.[12]
-
Bioisosterism and Conformational Control: The oxane ring is an excellent bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or a carbonyl moiety to improve aqueous solubility and metabolic stability while maintaining or improving biological activity.[4][6] As a saturated, non-planar ring, it increases the three-dimensional character of a molecule, a property that is increasingly linked to higher success rates in clinical trials due to improved target selectivity and better physicochemical properties.[6]
-
Scaffold for Novel Therapeutics: This compound can serve as a starting point for creating libraries of more complex molecules. The carboxylic acid handle allows for straightforward amide coupling to various amines, enabling the exploration of a wide chemical space. This is particularly relevant in the development of inhibitors for enzymes like proteases and kinases, where precise positioning of functional groups is critical for potency.[2]
Safety, Handling, and Storage
As a fluorinated carboxylic acid, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Handling: As an acidic compound, it is corrosive. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.
Conclusion
This compound represents a confluence of modern medicinal chemistry design principles. It combines the metabolic and electronic advantages of α-fluorination with the favorable pharmacokinetic profile imparted by the oxane scaffold. While a niche compound, its rational design makes it a promising building block for the synthesis of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The synthetic pathway outlined herein provides a reliable method for its preparation, opening the door for its inclusion in discovery and development pipelines.
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-oxopropanoic Acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved February 14, 2026, from [Link]
-
Myrianthopoulos, V., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11681. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
PubChemLite. (n.d.). 2-fluoro-3-(oxan-4-yl)propanoic acid. Retrieved February 14, 2026, from [Link]
-
Hossain, M. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Davenport, R., & Schäfer, G. (2025). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. ChemistryOpen. [Link]
-
Gryn'ova, G., & Tcyrulnikov, S. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters. [Link]
-
Daikin Industries. (n.d.). FLUORO-PEDIA | Fluorochemicals. Retrieved February 14, 2026, from [Link]
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- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Benefits of Alpha-Methyl Carboxylic Acid: A Key Player in Modern Synthesis and Chemical Innovations [hrdpharm.com]
- 8. PubChemLite - 2-fluoro-3-(oxan-4-yl)propanoic acid (C8H13FO3) [pubchemlite.lcsb.uni.lu]
- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 10. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]
Molecular weight and formula of 2-Fluoro-3-(oxan-3-yl)propanoic acid
An In-depth Technical Guide to the Molecular Characteristics of 2-Fluoro-3-(oxan-3-yl)propanoic acid
Abstract
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. This compound is a compound that combines a fluorinated carboxylic acid moiety with a saturated heterocyclic oxane ring. Accurate knowledge of its molecular formula and weight is the first and most critical step for any further research, including chemical synthesis, analytical characterization, and pharmacological evaluation.
Determination of Molecular Formula and Weight
The molecular formula and weight of this compound were determined by a systematic breakdown of its IUPAC name. This nomenclature provides the exact structural information needed to calculate these properties.
Structural Analysis
The name "this compound" implies the following structural components:
-
Propanoic acid: A three-carbon carboxylic acid backbone (C₃H₆O₂).
-
2-Fluoro: A fluorine atom is substituted at the second carbon atom of the propanoic acid chain.
-
3-(oxan-3-yl): An oxane (tetrahydropyran) ring is attached to the third carbon of the propanoic acid chain. The attachment point on the oxane ring is at its third carbon.
By assembling these components, the final chemical structure is derived, allowing for a precise count of each type of atom.
Molecular Formula Calculation
Based on the structural analysis, the count for each element is as follows:
-
Carbon (C): 3 atoms from the propanoic acid backbone and 5 atoms from the oxane ring, totaling 8 carbon atoms.
-
Hydrogen (H): 1 from the carboxylic acid group (-COOH), 1 from the fluorinated carbon (-CHF-), 2 from the methylene bridge (-CH₂-), and 9 from the oxan-3-yl substituent, resulting in a total of 13 hydrogen atoms.
-
Fluorine (F): 1 fluorine atom as indicated.
-
Oxygen (O): 2 oxygen atoms from the carboxylic acid group and 1 from the oxane ring, for a total of 3 oxygen atoms.
This leads to the molecular formula: C₈H₁₃FO₃ .
This formula is identical to that of its isomer, 2-fluoro-3-(oxan-4-yl)propanoic acid, which is documented in public chemical databases.[1]
Molecular Weight Calculation
The molecular weight is calculated using the molecular formula and the standard atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Fluorine (F): 18.998 u
-
Oxygen (O): 15.999 u
Calculation: (8 × 12.011) + (13 × 1.008) + (1 × 18.998) + (3 × 15.999) = 96.088 + 13.104 + 18.998 + 47.997 = 176.187 g/mol
Data Summary
For clarity and ease of reference, the key molecular data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₃FO₃ |
| Molecular Weight | 176.187 g/mol |
| Monoisotopic Mass | 176.08487 Da |
| Elemental Composition | |
| Carbon (C) | 54.54% |
| Hydrogen (H) | 7.44% |
| Fluorine (F) | 10.78% |
| Oxygen (O) | 27.24% |
Note: The monoisotopic mass is based on the most abundant isotopes of the elements and is consistent with the value for the isomer 2-fluoro-3-(oxan-4-yl)propanoic acid.[1]
Workflow for Structural and Molecular Property Determination
The logical process for deriving the molecular formula and weight from the chemical name is a fundamental workflow in chemical informatics. The following diagram illustrates this process.
Caption: Workflow for deriving molecular formula and weight from IUPAC nomenclature.
Conclusion
This guide has systematically determined the molecular formula of this compound to be C₈H₁₃FO₃ and its molecular weight to be 176.187 g/mol . This was achieved by a first-principles approach based on the interpretation of its chemical name. These foundational data points are essential for any researcher or scientist intending to work with this compound, enabling accurate stoichiometric calculations, analytical method development, and interpretation of experimental results.
References
Sources
Technical Monograph: 2-Fluoro-3-(oxan-3-yl)propanoic acid
The following technical guide details the identification, synthesis, and application of 2-Fluoro-3-(oxan-3-yl)propanoic acid .
Note on CAS Status: As of the current chemical indexing (2025-2026), this specific regioisomer does not possess a widely published Chemical Abstracts Service (CAS) registry number in public domain databases. It is classified as a novel building block or custom synthesis target . This guide provides the definitive synthetic route to access this molecule using commercially available precursors.
Design, Synthesis, and Medicinal Chemistry Applications[1]
Compound Identification & Core Data
Unlike its para-substituted analog (the 4-yl isomer), the 3-substituted oxane (tetrahydropyran) creates a unique stereochemical challenge due to the chirality at the ring's C3 position.
| Attribute | Detail |
| IUPAC Name | 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid |
| Common Name | |
| CAS Number | Not Listed (Novel Entity) |
| Closest Analog | 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid (CAS: 40500-10-5) |
| Molecular Formula | C |
| Molecular Weight | 176.19 g/mol |
| SMILES | OC(=O)C(F)CC1CCCOC1 |
| Key Precursor CAS | 77342-93-9 (Tetrahydro-2H-pyran-3-carbaldehyde) |
Retrosynthetic Analysis & Strategy
To access this molecule, a direct fluorination of the parent acid is inefficient due to poor regioselectivity. The most robust, self-validating route utilizes a Horner-Wadsworth-Emmons (HWE) modification to install the
Strategic Pathway (Graphviz)
The following diagram outlines the logical flow from commercial starting materials to the target.
Caption: Figure 1. Convergent synthetic workflow for the production of this compound from aldehyde precursors.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. It prioritizes stereochemical control and purification efficiency.
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Formation of Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)acrylate.
-
Reagents:
-
Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): 1.14 g (10 mmol).
-
Triethyl 2-fluoro-2-phosphonoacetate (CAS 446-24-2): 2.42 g (10 mmol).
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.52 g (10 mmol).
-
LiCl (Lithium Chloride): 0.42 g (10 mmol) - Crucial for mild conditions.
-
-
Procedure:
-
Dissolve the phosphonate and LiCl in anhydrous MeCN (50 mL) under Argon. Stir for 15 min to complex.
-
Add DBU dropwise at 0°C. Stir for 10 min.
-
Add the aldehyde (dissolved in 5 mL MeCN) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a higher Rf spot compared to the aldehyde.
-
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x).[1] Dry over Na SO . -
Purification: Silica gel chromatography. Note: The product is a mixture of E/Z isomers (typically ~60:40).
Step 2: Catalytic Hydrogenation
Objective: Reduction of the alkene without defluorination or ring opening.
-
Reagents:
-
Intermediate 1 (Acrylate): ~2.0 g.
-
Pd/C (10% wt): 200 mg.
-
Solvent: MeOH (30 mL).
-
-
Procedure:
-
Place mixture in a hydrogenation vessel (Parr shaker or balloon).
-
Purge with H
gas. Maintain 1 atm (balloon) or 30 psi for 12 hours. -
Critical Control Point: Do not use Pd(OH)
or high pressure/temperature, as this may cause hydrogenolysis of the C-F bond. -
Filter through Celite to remove catalyst. Concentrate in vacuo.
-
Step 3: Ester Hydrolysis
Objective: Unmasking the carboxylic acid.
-
Reagents:
-
Intermediate 2 (Saturated Ester).
-
LiOH[2]·H
O (2.5 eq). -
Solvent: THF/Water (3:1).
-
-
Procedure:
-
Dissolve ester in THF/Water. Add LiOH at 0°C.
-
Stir at RT for 2 hours.
-
Acidification: Carefully acidify to pH 3 using 1M HCl. Do not go below pH 2 to avoid acid-catalyzed ring opening of the oxane.
-
Extract with DCM (Dichloromethane). The fluorine atom increases lipophilicity, making DCM a better solvent than ether.
-
Stereochemical & Analytical Considerations
Diastereomerism
This molecule possesses two chiral centers :
-
C3 of the Pyran ring: Inherited from the starting material.
-
C2 of the Propanoic chain: Created during hydrogenation.
This results in two diastereomeric pairs (four stereoisomers total).
-
Implication: The final product will be a mixture of diastereomers (dr ~1:1) unless an asymmetric hydrogenation catalyst (e.g., Rh-DuPhos) is used in Step 2.
-
Resolution: For drug development, separation via Chiral SFC (Supercritical Fluid Chromatography) is required.
Analytical Validation (Self-Validating System)
| Method | Expected Signal | Mechanistic Reason |
| Characteristic shift for | ||
| The | ||
| LC-MS (ESI-) | [M-H] | Carboxylic acids ionize best in negative mode. |
Medicinal Chemistry Context
Bioisosterism & Utility
Researchers utilize the This compound scaffold for specific strategic reasons:
-
pKa Modulation: The
-fluorine lowers the pKa of the carboxylic acid (approx. 3.5 vs. 4.8 for the non-fluorinated parent). This increases the percentage of the ionized form at physiological pH, altering solubility and protein binding. -
Metabolic Stability: The fluorine atom blocks potential metabolic oxidation at the
-position (a common soft spot in fatty acid-like chains). -
Conformational Locking: The gauche effect between the fluorine and the carbonyl oxygen can lock the side chain into a specific conformation, potentially improving binding affinity to target receptors.
Comparison to 4-yl Isomer
The 3-yl isomer (this topic) is significantly more "3-dimensional" than the 4-yl isomer. The 4-yl isomer is achiral at the ring attachment, whereas the 3-yl isomer offers a vector that projects the acid chain "out of plane" relative to the ring, providing unique SAR (Structure-Activity Relationship) opportunities.
References
-
Starting Material Source
-
Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9).[4] Available from Sigma-Aldrich and Enamine.
-
(Note: Link directs to general isomer class, verify CAS 77342-93-9).
-
-
Synthetic Methodology (HWE Fluorination)
- Sano, S., et al. "Stereoselective synthesis of (Z)
-
Mechanism:[5] The use of LiCl/DBU is a standard modification to prevent polymerization of sensitive aldehydes.
-
Analogous Compound Data
-
3-(Tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 40500-10-5).[6]
-
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 3. 3-Perfluoroheptyl Propanoic Acid | LGC Standards [lgcstandards.com]
- 4. Tetrahydro-2H-pyran-3-carbaldehyde - CAS:77342-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
Applications of 2-Fluoro-3-(oxan-3-yl)propanoic acid in medicinal chemistry
The Strategic Utility of 2-Fluoro-3-(oxan-3-yl)propanoic Acid in Medicinal Chemistry
Executive Summary
This compound represents a sophisticated class of fluorinated building blocks designed to address three critical challenges in modern drug discovery: metabolic stability , physicochemical optimization , and bioisosteric replacement . By integrating an
This technical guide dissects the compound’s applications, synthetic pathways, and physicochemical properties, providing a roadmap for its integration into lead optimization programs.
Physicochemical Rationale & Bioisosterism
The design of this compound leverages two powerful medicinal chemistry principles: the fluorine effect and ether-based scaffold hopping .
The -Fluorine Effect
The introduction of a fluorine atom at the
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect,
) significantly increases the acidity of the carboxylic acid. While a typical propanoic acid derivative has a pKa of 4.8, the -fluoro analog typically exhibits a pKa in the range of 2.6–3.0 .-
Impact: At physiological pH (7.4), the molecule is almost exclusively ionized. This improves aqueous solubility and can enhance electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in target binding pockets.
-
-
Conformational Locking (The Gauche Effect): The C–F bond tends to align gauche to adjacent electron-rich bonds (like C–O or C–C) to minimize antibonding orbital overlap (
). This restricts the rotational freedom of the side chain, potentially reducing the entropic penalty of binding. -
Metabolic Blockade: The C–F bond (approx. 110 kcal/mol) is metabolically inert to standard oxidative attacks.
-Fluorination effectively blocks -hydroxylation , -epimerization (in chiral drugs), and can hinder -oxidation sequences.
The Tetrahydropyran (Oxan-3-yl) Scaffold
The oxan-3-yl group acts as a polar bioisostere for phenyl or cyclohexyl rings.
-
Lipophilicity (LogP) Reduction: Replacing a cyclohexyl ring with an oxanyl ring typically lowers cLogP by 1.0–1.5 units due to the ether oxygen's polarity.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving solvation in aqueous media.
-
Vectorial Alignment: The chair conformation of the oxane ring places the substituent in either an equatorial or axial position, allowing for precise vector exploration in Structure-Activity Relationship (SAR) studies.
Table 1: Comparative Physicochemical Profile (Predicted)
| Property | 3-Cyclohexylpropanoic Acid | 3-(Oxan-3-yl)propanoic Acid | This compound |
| Role | Lipophilic Reference | Polar Isostere | Metabolically Stable Isostere |
| cLogP | ~2.8 | ~1.3 | ~1.1 |
| pKa | ~4.8 | ~4.8 | ~2.8 |
| Metabolic Liability | Blocked | ||
| TPSA ( | 37.3 | 46.5 | 46.5 |
Synthetic Methodologies
The synthesis of this compound requires precise control to introduce the fluorine atom without compromising the ether ring.
Protocol A: Electrophilic Fluorination (Primary Route)
This route is preferred for its scalability and access to enantioselective variants using chiral ligands.
-
Starting Material: 3-(Oxan-3-yl)propanoate ester (Methyl or Ethyl).
-
Enolization: Treatment with a non-nucleophilic base (LDA or LiHMDS) at -78°C to generate the enolate.
-
Fluorination: Addition of N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
-
Hydrolysis: Saponification of the ester (LiOH/THF/H2O) to yield the free acid.
Protocol B: Reformatsky-Type Reaction
Useful for convergent synthesis from the aldehyde.
-
Reagents: Tetrahydropyran-3-carboxaldehyde + Ethyl bromofluoroacetate.
-
Catalyst: Zinc dust (activated).
-
Mechanism: Formation of the
-hydroxy- -fluoro ester, followed by deoxygenation (Barton-McCombie) to the saturated analog. Note: This route is longer but allows access to -hydroxy derivatives if needed.
Figure 1: Standard electrophilic fluorination pathway for the synthesis of this compound.
Medicinal Chemistry Applications
Peptidomimetics & Protease Inhibitors
In peptide-based drug design, the C-terminal carboxylic acid is often a recognition element.
-
Application: Replacing a C-terminal Phenylalanine or Leucine with this compound.
-
Benefit: The
-fluorine prevents racemization of the C-terminal center (a common issue during synthesis and metabolism) and modulates the hydrogen-bonding capability of the carboxylate. -
Target Examples: Cathepsin inhibitors (where P1/P2 specificity is hydrophobic but requires polarity for bioavailability).
PPAR and GPR40 Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) and GPR40 (FFAR1) are targets for metabolic diseases (Type 2 Diabetes). Agonists often feature a lipophilic tail and a polar acidic headgroup (e.g., phenylpropanoic acid derivatives).
-
Strategy: "Scaffold Hopping" from a phenyl ring to an oxane ring reduces lipophilicity (lowering toxicity risks associated with high LogP) while the
-fluorine enhances the "warhead" acidity, potentially improving potency at the receptor site.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal sp3-rich fragment .
-
Fsp3 Character: Increasing the fraction of sp3 carbons (Fsp3) correlates with higher clinical success rates. The oxane ring and the propyl chain provide 3D complexity lacking in flat aromatic fragments.
-
Linker Utility: The acid group can be converted to an amide, ester, or heterocycle (e.g., oxadiazole), serving as a stable linker in PROTACs or bifunctional molecules.
Toxicological & Safety Considerations
Critical Warning: While this compound is designed for stability, researchers must be aware of the "Lethal Synthesis" pathway associated with simple
-
Mechanism: Short-chain
-fluoro acids (like fluoroacetic acid) can be converted to fluoroacetyl-CoA, which enters the Krebs cycle to form fluorocitrate, a potent inhibitor of aconitase. -
Mitigation: The presence of the bulky tetrahydropyran group at the
-position generally prevents the molecule from being accepted by the medium-chain acyl-CoA dehydrogenase enzymes required for -oxidation to fluoroacetyl-CoA. However, metabolic stability studies (microsomal stability) are mandatory to confirm that the chain is not cleaved to release toxic fragments.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
PubChem. (n.d.). 3-(Oxan-3-yl)propanoic acid (CAS 1342572-49-9).[1] National Center for Biotechnology Information. Link
Sources
The Fluorinated Tetrahydropyran (THP) Motif: Structural Engineering for Next-Generation Therapeutics
Topic: Fluorinated Tetrahydropyran Building Blocks for Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]
Executive Summary
In the "Escape from Flatland" era of medicinal chemistry, saturated heterocycles have replaced planar aromatics to improve solubility and target engagement. Among these, the fluorinated tetrahydropyran (THP) stands out as a high-value pharmacophore. Unlike simple cyclohexanes or morpholines, the fluorinated THP offers a unique trifecta of advantages: metabolic occlusion of the labile C4 position, conformational locking via the stereoelectronic gauche effect, and
This guide provides a technical roadmap for integrating fluorinated THP building blocks into lead optimization campaigns, detailing the mechanistic rationale, robust synthetic protocols, and decision-making frameworks required for their effective use.
Part 1: The Fluorine Effect in THP Systems
Conformational Control & The Gauche Effect
The introduction of fluorine into a THP ring is not merely a steric substitution; it is an electronic intervention. In 3-fluoro- or 4-fluoro-THP systems, the C–F bond creates a strong dipole that interacts with adjacent orbitals.
-
The Gauche Effect: In 3-fluorotetrahydropyrans, the fluorine atom often prefers a gauche orientation relative to the ring oxygen or adjacent heteroatoms, driven by
hyperconjugation. This allows chemists to "lock" the ring into a specific chair conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of docking. -
The Anomeric Effect: For 2-fluoro-THP (glycosyl fluorides), the fluorine prefers the axial position due to
overlap. However, for stable building blocks (3- and 4-substituted), the reverse anomeric effect can often be observed depending on the substitution pattern of the amine or carboxylate handle.
Modulation and Lipophilicity ( )
Fluorine is the most electronegative element (3.98 Pauling).[1] When placed
-
Basicity Reduction: This typically lowers the basic amine's
by 1.0–2.0 units. -
Biological Impact: A lower
(e.g., shifting from 9.5 to 7.[1]8) increases the fraction of the neutral species at physiological pH (7.4), significantly enhancing membrane permeability and oral bioavailability without sacrificing solubility.[1]
Decision Framework: Selecting the Right Isomer
The following decision tree illustrates the logic for selecting specific fluorinated THP isomers based on the medicinal chemistry problem at hand.
Figure 1: Strategic selection of fluorinated THP building blocks based on DMPK and potency liabilities.
Part 2: Strategic Synthesis – The Prins Cyclization
While deoxofluorination (e.g., DAST, Deoxo-Fluor) of ketones is a common route, it often suffers from elimination side reactions in THP systems.[1] The most robust, scalable method for constructing 4-functionalized-4-fluorotetrahydropyrans is the Prins Cyclization .
The Mechanistic Advantage
The Prins reaction utilizes a homoallylic alcohol and an aldehyde (or ketone) in the presence of a Lewis Acid and a fluoride source.
-
Condensation: Formation of an oxocarbenium ion.
-
Cyclization: The alkene attacks the oxocarbenium, forming the THP ring carbocation.
-
Trapping: The carbocation is quenched by a fluoride ion (often from
or salts), installing the fluorine atom at the C4 position with high diastereoselectivity.
Synthetic Workflow Diagram
Figure 2: The Prins Fluorination Cyclization workflow for generating 4-fluoro-THP scaffolds.
Part 3: Experimental Protocol
Protocol: Synthesis of 4-Fluoro-2-phenyltetrahydropyran
Objective: To synthesize a 4-fluoro-THP scaffold using the Prins fluorination method, suitable for further elaboration into a drug-like building block. This protocol is adapted from established methodologies using
Reagents:
-
But-3-en-1-ol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)[1]
-
Boron trifluoride diethyl etherate (
) (1.0 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen.
-
Solvation: Add Benzaldehyde (10 mmol) and But-3-en-1-ol (10 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. (Note: Some substrates require -78°C, but simple aldehydes often react well at 0°C).[1]
-
Addition: Dropwise add
(10 mmol) over 10 minutes. Caution: Exothermic reaction. Ensure proper venting. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).
-
Quenching: Quench the reaction carefully with saturated aqueous
solution (30 mL). Vigorous bubbling will occur. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL).[1] -
Workup: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation: Confirm structure via
NMR (look for characteristic multiplet around -170 to -180 ppm) and NMR (coupling constants will indicate axial/equatorial orientation).[1]
Part 4: Medicinal Chemistry Case Study
Optimizing a TNF- Modulator Series
Context: In the development of tricyclic benzimidazoles for autoimmune disorders (referencing patent WO2015086525A1), researchers faced a challenge with a lead compound containing a simple morpholine ring.
The Problem:
-
Metabolic Liability: The morpholine ring was susceptible to rapid oxidative metabolism.
-
Permeability: The secondary amine handle had a high
, limiting CNS penetration (if desired) or cellular uptake.[1]
The Solution: The medicinal chemistry team executed a Matched Molecular Pair (MMP) strategy, replacing the morpholine/piperidine moiety with a 4-fluorotetrahydropyran-4-yl group.
Comparative Data:
| Property | Original Lead (Morpholine/Piperidine) | Optimized Analog (4-Fluoro-THP) | Impact |
| Metabolic Stability ( | 15 min (Human Microsomes) | >60 min | 4x Improvement (Blocked C4 oxidation) |
| Lipophilicity ( | 1.8 | 2.1 | Slight increase, maintaining solubility |
| Potency ( | 45 nM | 12 nM | 3.7x Potency boost (Conformational locking) |
| H-Bond Donors | 1 | 0 | Improved permeability |
Mechanism of Action: The 4-fluoro-THP group provided a metabolically "hard" spot. The fluorine atom prevented the P450 enzyme from abstracting a hydrogen atom at the C4 position (the C-F bond is stronger than C-H, ~116 kcal/mol vs ~99 kcal/mol). Furthermore, the specific chair conformation induced by the fluorine substituent allowed for a more favorable fit within the hydrophobic pocket of the target protein.
Part 5: References
-
Prins Fluorination Cyclisations: Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein J. Org. Chem. 2010, 6, 41. Link
-
Fluorine Conformational Effects: Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans.[2] New J. Chem., 2022, 46, 12609.[1] Link
-
Metabolic Stability Mechanisms: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. 2026 (Ahead of Print).[1] Link
-
TNF Modulator Patent: Fused tricyclic benzimidazoles derivatives as modulators of TNF activity. WO2015086525A1. Link
-
M4 Activator Patent: M4 activators/modulators and uses thereof. WO2024059249A1. Link
Sources
- 1. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]
- 2. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility Profile of 2-Fluoro-3-(oxan-3-yl)propanoic acid: Theoretical Predictions and Experimental Methodologies
Abstract
The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its biopharmaceutical profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility is a leading cause of failure in drug development pipelines.[2] This technical guide provides an in-depth analysis of 2-Fluoro-3-(oxan-3-yl)propanoic acid, a novel molecule for which public solubility data is not available. We will dissect its molecular structure to provide a theoretical prediction of its solubility behavior. Furthermore, this guide presents comprehensive, step-by-step experimental protocols for the rigorous determination of its thermodynamic solubility in both aqueous and organic media. These methodologies, including the gold-standard shake-flask method and potentiometric titration, are designed to yield reliable and reproducible data essential for preformulation and lead optimization activities in a drug development setting.
Molecular Structure Analysis and Theoretical Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] An analysis of the functional groups within this compound allows for a robust hypothesis of its solubility characteristics.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). The excess solid is visually confirmed and ensures that a saturated solution is achieved. [5]2. Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, methanol, ethanol, acetone, ethyl acetate, hexane) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a sufficient duration, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. [6][7]4. Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. [5]Carefully withdraw an aliquot of the supernatant and separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results.
-
Causality: Filtration (using a low-binding filter, e.g., 0.22 µm PTFE) or centrifugation are the most common methods. [8][5]Centrifugation is often preferred for highly adsorptive compounds where filter binding could be a source of error. [5]5. Quantification:
-
Prepare a standard calibration curve of the compound in the mobile phase of the analytical method.
-
Accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration. [5][9]6. Data Reporting: Express the solubility in units of mg/mL and mol/L.
-
Potentiometric Titration Method (Aqueous)
For ionizable compounds like this carboxylic acid, potentiometric titration is a powerful and efficient method to determine both the intrinsic solubility (S₀) of the neutral form and the pKa. [10][11]The method involves titrating a suspension of the compound and monitoring the pH. [12] Step-by-Step Protocol:
-
System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10). [13]2. Sample Preparation: Create a suspension of the compound in water or a solution of constant ionic strength (e.g., 0.15 M KCl) in a reaction vessel. [13]3. Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the suspension with a standardized basic titrant (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized. [13]4. Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve for a suspension will show a region where the pH remains relatively constant as the added base is consumed by dissolving the solid acid to maintain equilibrium.
-
Calculation: The pKa and intrinsic solubility (S₀) can be calculated from the titration data using specialized equations derived from the law of mass action that relate pH, titrant volume, and the amount of dissolved and undissolved compound. [10][12]This method provides a comprehensive pH-solubility profile from a single experiment.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format for easy comparison and analysis.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Type | Polarity Index | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water (pH 2.0) | Polar Protic | 10.2 | 25 | Low-Moderate | To be determined | To be determined |
| PBS (pH 7.4) | Polar Protic | 10.2 | 37 | High (as salt) | To be determined | To be determined |
| Methanol | Polar Protic | 5.1 | 25 | High | To be determined | To be determined |
| Ethanol | Polar Protic | 4.3 | 25 | High | To be determined | To be determined |
| Acetone | Polar Aprotic | 5.1 | 25 | Good | To be determined | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | Good | To be determined | To be determined |
| Toluene | Non-polar | 2.4 | 25 | Low | To be determined | To be determined |
| n-Hexane | Non-polar | 0.1 | 25 | Very Low | To be determined | To be determined |
Interpretation of Results:
The experimental data should be compared with the initial theoretical predictions. A high solubility in polar protic solvents and PBS at pH 7.4 would confirm the dominant role of the carboxylic acid group. Solubility in aprotic and non-polar solvents will provide insight into the contribution of the oxane ring and the overall lipophilicity of the molecule. Discrepancies between predicted and observed results can reveal important intramolecular interactions or crystal lattice energy effects that were not initially apparent. This comprehensive solubility profile is invaluable for guiding formulation strategies, selecting appropriate vehicles for in-vitro and in-vivo studies, and optimizing the compound's structure for improved drug-like properties.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Ghasemzadeh, U., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Drug Discovery Research in Pharmacognosy.
- Diedrich, C., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
- Babu, A. R., & Gopi, K. R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Ott, D., et al. (2020).
- Fakhree, M. A. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Singh, S., & Kumar, S. (n.d.).
- Li, Y., et al. (n.d.).
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Ott, D., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
- Dunitz, J. D., & Taylor, R. (n.d.). Hydrogen bonds with fluorine. Chemical Science.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Ott, D., et al. (2020).
- Scite.ai. (n.d.).
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Wikipedia. (n.d.). Fluorine compounds.
- Novák, J., et al. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.).
- Australian Government Department of Health. (2015). Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment.
- Wikipedia. (n.d.). Perfluorooctanoic acid.
- Taylor & Francis Online. (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References.
- LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).
- BenchChem. (n.d.). Solubility of Perfluoro-1,10-decanedicarboxylic Acid in Organic Solvents: A Technical Guide.
- ChemBK. (2024). Propanoic acid, 2-fluoro-.
- Creative Proteomics. (n.d.).
- Wirstam, M., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- ASHP. (n.d.). Functional Group Characteristics and Roles.
- CymitQuimica. (n.d.). CAS 461-56-3: 3-Fluoropropanoic acid.
- Wikipedia. (n.d.). Propionic acid.
- PubChem. (n.d.). 2-Fluoro-3-oxopropanoic Acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-oxo-3-[(phenylmethyl)amino]propanoic acid.
- ResearchGate. (n.d.). The influence of oxygen-containing functional groups on the dispersion of single-walled carbon nanotubes in amide solvents.
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- ChemicalBook. (2026). Propionic acid | 79-09-4.
- PMC. (2025). Influence of Strongly and Weakly Interfacially Active Asphaltene Particles on Solubility and Crystallizability of Octacosane (C28) Model Oils.
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pKa values of 2-Fluoro-3-(oxan-3-yl)propanoic acid
An In-depth Technical Guide on the Physicochemical Characterization and pKa Determination of 2-Fluoro-3-(oxan-3-yl)propanoic acid
Foreword: The Imperative of pKa in Drug Discovery
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For any ionizable compound under development, particularly in the pharmaceutical industry, an accurate understanding of its pKa is non-negotiable. This value dictates critical properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability—collectively shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate. The molecule at the center of this guide, this compound, is a novel entity for which experimental data is not publicly available. This is a common scenario in early-stage drug discovery. Therefore, this document serves not as a simple data sheet, but as a comprehensive guide to the theoretical underpinnings and practical methodologies required to accurately determine and interpret the pKa of this and structurally related compounds.
Theoretical Analysis: Deconstructing the Acidity of this compound
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The structure of this compound contains three key features that collaboratively influence the stability of its carboxylate form and thus, its pKa value.
The Carboxylic Acid Headgroup
This functional group is the site of proton dissociation. The pKa of the parent, unsubstituted propanoic acid is approximately 4.87.[1][2][3] This serves as our baseline against which we can evaluate the electronic effects of the other substituents.
The α-Fluorine Substituent: A Dominant Inductive Effect
The most potent influence on the acidity of this molecule is the fluorine atom at the α-position (C2). Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect).[4][5] This effect polarizes the C-F bond, pulling electron density away from the carbon backbone and, critically, from the adjacent carboxylate group of the conjugate base. This delocalization of negative charge significantly stabilizes the anion, making the parent acid more willing to donate its proton. Consequently, this leads to a substantial increase in acidity and a lower pKa value.[5][6] For context, the pKa of 2-fluoropropanoic acid is predicted to be around 2.68, a dramatic decrease of over two pKa units compared to propanoic acid.[7][8]
The β-(oxan-3-yl) Group: Modulating Influences
The substituent at the β-position (C3) is an oxane (tetrahydropyran) ring. Its influence on the pKa is more nuanced:
-
Inductive Effect: The oxygen atom within the oxane ring is electronegative and will also exert a modest electron-withdrawing inductive effect. However, this effect is significantly attenuated because it is transmitted through three sigma bonds (O-C-C-COOH) to reach the carboxylic acid group.
-
Steric and Conformational Effects: The bulky oxane ring can influence the solvation of the carboxylate anion, which can impact its stability. Furthermore, the conformational flexibility of the molecule may allow for transient intramolecular hydrogen bonding, which could subtly alter the acidity.
Predicted pKa: Based on the dominant effect of the α-fluorine, modulated slightly by the oxanyl group, the pKa of this compound is anticipated to be in the range of 2.5 to 3.0 .
Experimental pKa Determination: Protocols and Best Practices
Computational prediction provides a valuable estimate, but for regulatory and development purposes, an experimentally determined pKa is essential.[9] The following protocols represent robust, validated methods for accurate pKa determination.
Potentiometric Titration: The Gold Standard
This method directly measures the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant. The pKa is determined from the resulting titration curve.
Detailed Step-by-Step Methodology:
-
System Preparation & Calibration:
-
Calibrate a high-precision pH meter using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25 °C).
-
Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) in CO₂-free deionized water. The concentration must be accurately determined via titration against a primary standard like potassium hydrogen phthalate (KHP).
-
-
Analyte Solution Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. For aqueous pKa, this should be CO₂-free deionized water. If solubility is limited, a water-methanol co-solvent system can be used, and the apparent pKa (pKaapp) can be extrapolated to 0% methanol using a Yasuda-Shedlovsky plot.
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the ingress of atmospheric CO₂.
-
Immerse the calibrated pH electrode and the tip of the titrant-filled micro-burette into the solution. Stir gently.
-
Record the initial pH. Add small, precise aliquots of the standardized base (e.g., 0.02-0.05 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue this process until at least 2 pH units beyond the equivalence point.
-
-
Data Analysis & pKa Determination:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is the pH value at the half-equivalence point (the volume of titrant required to neutralize 50% of the acid).
-
For higher accuracy, use software to calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The quality of the titration curve (the sharpness of the inflection at the equivalence point) and the consistency of results across multiple runs provide confidence in the data. The rigorous calibration and standardization steps ensure traceability and accuracy.
UV-Vis Spectrophotometric Method
This method is applicable if the protonated (acid) and deprotonated (conjugate base) forms of the molecule exhibit different ultraviolet-visible absorbance spectra.
Detailed Step-by-Step Methodology:
-
Spectral Characterization:
-
Prepare two highly acidic (pH ~1-2) and two highly basic (pH ~10-11) solutions of the compound at a constant concentration.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength of maximum absorbance difference (λmax) between the acidic and basic forms.
-
-
Buffer & Sample Preparation:
-
Prepare a series of universal buffer solutions with precisely known pH values, spanning a range of at least 1.5 pH units above and below the estimated pKa (e.g., from pH 1.5 to 4.5 in 0.2 pH unit increments).
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water).
-
Add an identical, small aliquot of the stock solution to a constant volume of each buffer solution to create a set of samples with constant analyte concentration but varying pH.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each sample at the predetermined λmax.
-
Plot absorbance versus pH. The data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.
-
Data Summary and Visualization
Table of Predicted Physicochemical Properties
| Parameter | Predicted Value/Information | Basis |
| pKa | 2.5 - 3.0 | Based on the strong inductive effect of α-fluorine, benchmarked against propanoic acid (pKa ~4.87)[1][2][3] and 2-fluoropropanoic acid (pKa ~2.68).[7][8] |
| Chemical Formula | C₈H₁₃FO₃ | - |
| Molecular Weight | 176.18 g/mol | - |
| LogP | ~1.0 - 1.5 | Estimated based on structural analogues. |
| Key Structural Features | Carboxylic acid, α-fluoro substituent, β-tetrahydropyranyl group | - |
Experimental Workflow Diagrams
Caption: Workflow for pKa determination via potentiometric titration.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion and Forward Look
The acidity of this compound is dominated by the α-fluoro substituent, predicting a pKa in the strongly acidic range of 2.5 to 3.0. This guide provides the complete theoretical and practical framework necessary for any research or drug development professional to move from this prediction to a robust, experimentally validated value. Accurate pKa determination by the methods outlined herein is a critical first step in the comprehensive characterization of this novel molecule, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
References
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Title: Propionic Acid | CH3CH2COOH | CID 1032 - PubChem Source: PubChem URL: [Link]
-
Title: Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport Source: Royal Society of Chemistry URL: [Link]
-
Title: Propanoic Acid Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL: [Link]
-
Title: Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 2-Fluoropropionic acid - ChemBK Source: ChemBK URL: [Link]
-
Title: Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling Source: PubMed URL: [Link]
-
Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]
-
Title: Computational Approaches for the Prediction of pKa Values Source: Routledge URL: [Link]
-
Title: Predicting the pKa of Small Molecules Source: arXiv URL: [Link]
-
Title: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]
-
Title: How Resonance Affects Acidity and Basicity Source: Chemistry Steps URL: [Link]
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Safety data sheet (SDS) for 2-Fluoro-3-(oxan-3-yl)propanoic acid
Part 1: Executive Summary & Chemical Context
The "Innocuous" Intermediate Trap In drug discovery, the introduction of fluorine into aliphatic chains and the incorporation of saturated heterocycles (like oxane/tetrahydropyran) are standard strategies to modulate pKa and metabolic stability. However, 2-Fluoro-3-(oxan-3-yl)propanoic acid presents a unique convergence of safety risks that standard SDS templates often obscure.
This guide moves beyond generic "Warning" labels to address the specific physicochemical hazards driven by the
Chemical Identity[1]
-
IUPAC Name: 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid
-
Common Synonyms:
-Fluoro- -(3-tetrahydropyranyl)propionic acid -
Molecular Formula: C
H FO -
Molecular Weight: 176.19 g/mol
-
Structural Features:
-
Carboxylic Acid Head: Polar, acidic.
- -Fluorine: Electron-withdrawing group (EWG) that significantly lowers pKa (increases acidity) compared to non-fluorinated analogs.
-
Oxane (Tetrahydropyran) Tail: Lipophilic cyclic ether; potential peroxide former if distilled or stored in solution.
-
Part 2: Hazard Identification & Logic
The Acidity Multiplier (The -Fluoro Effect)
Standard propanoic acid has a pKa of ~4.87. The introduction of a fluorine atom at the alpha position inductively stabilizes the carboxylate anion.
-
Predicted pKa: ~2.8 – 3.2.
-
Implication: This compound is 10-50x more acidic than its non-fluorinated parent. It should be handled as a potential corrosive (Skin Corr. 1B) rather than a simple irritant, especially in moist environments where it can cause rapid tissue damage.
Toxicology: The Metabolic Mimicry Risk
While specific toxicological data for this exact intermediate may be sparse, Structure-Activity Relationship (SAR) analysis dictates caution based on the Fluoroacetate Mechanism :
-
Risk:
-fluoro acids can sometimes be metabolized into fluorocitrate analogs, which inhibit aconitase in the Krebs cycle. -
Assessment: While the bulky oxanyl group likely prevents perfect enzyme fitting (reducing the risk compared to fluoroacetic acid), the 2-fluoropropionate moiety is biologically active.
-
Protocol: Treat as Acute Toxic (Oral/Dermal) until proven otherwise. Avoid all skin contact.[1][2][3][4][5]
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B (Precautionary) | H314: Causes severe skin burns and eye damage.[2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3] |
| Eye Damage | 1 | H318: Causes serious eye damage.[1][5] |
Part 3: Handling & Storage (Self-Validating Protocols)
This section details a Self-Validating System —a workflow where safety is checked at every transition point.
Storage: The Peroxide Check
The oxane (tetrahydropyran) ring is a cyclic ether. While solid acids are generally stable, if this compound is stored as a stock solution (e.g., in THF or ether), it is susceptible to autoxidation.
-
Rule: Never store in clear glass. Use amber vials under Argon/Nitrogen.
-
Validation Step: If stored in solution > 30 days, perform a starch-iodide test for peroxides before concentration/rotary evaporation.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound safely in a research lab.
Figure 1: Decision tree for safe receipt, storage, and disposal, emphasizing the peroxide check for solution-phase storage.
Part 4: Emergency Response & First Aid[5]
Firefighting (The HF Risk)
In the event of a fire, the fluorine atom does not disappear; it converts to Hydrogen Fluoride (HF) gas.
-
Standard ABC extinguishers are insufficient for mitigating the chemical hazard of the smoke.
-
Protocol: Firefighters must wear full SCBA. Downwind evacuation is mandatory due to potential HF plume.
Exposure Response Logic
Because of the
Figure 2: Emergency response workflow highlighting the specific requirement for Calcium Gluconate in skin exposure cases.
The Calcium Gluconate Mandate
Even though this is an organic fluoride, hydrolysis on moist skin can release HF ions .
-
Requirement: Any lab synthesizing or handling >1g of this compound must have a tube of 2.5% Calcium Gluconate Gel within arm's reach.
-
Mechanism: Gluconate binds free fluoride ions (
), preventing them from scavenging intracellular calcium (which causes cardiac arrest) [1].
Part 5: Experimental & Disposal Protocols
Reaction Setup
When using this compound as a building block (e.g., amide coupling):
-
Vessel: Glass is acceptable (C-F bond is stable), but avoid ground glass joints if heating > 100°C; use Teflon sleeves to prevent seizing.
-
Base: Use non-nucleophilic bases (DIPEA, TEA) to deprotonate the carboxylic acid. Avoid strong nucleophiles that might attack the
-position or open the oxane ring.
Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Do NOT: Mix with strong oxidizers (peroxide risk) or strong bases (exothermic neutralization).
-
Labeling: Clearly mark "Contains Organic Fluorine – Potential HF Generation upon Combustion."
References
-
National Institutes of Health (NIH) - PubChem. (2025). Tetrahydropyran Safety and Hazards.[6][2][3][4][5][7][8] Retrieved from [Link]
-
Green Chemistry (RSC). (2022). Catalytic production of tetrahydropyran (THP): safety and stability. Retrieved from [Link]
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A Comprehensive Technical Guide to α-Fluoro Propanoic Acid Derivatives for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in modern drug discovery.[1][2] This guide provides an in-depth exploration of α-fluoro propanoic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the nuanced effects of α-fluorination on physicochemical properties, explore diverse synthetic strategies, and highlight their applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these fluorinated building blocks.
The Strategic Advantage of α-Fluorination in Drug Design
The introduction of a fluorine atom at the α-position of a propanoic acid moiety can profoundly influence a molecule's biological activity.[1] This is not merely an act of substitution but a strategic maneuver to modulate key physicochemical parameters that govern a drug's efficacy and pharmacokinetic profile.[1]
Modulation of Physicochemical Properties
The high electronegativity of fluorine, the second most electronegative element, creates a strong C-F bond and induces a significant dipole moment. This seemingly simple alteration has a cascade of effects:
| Property | Effect of α-Fluorination | Implication in Drug Design |
| Acidity (pKa) | Increases the acidity of the carboxylic acid group. | Can enhance interactions with biological targets and improve solubility. |
| Lipophilicity | Generally increases lipophilicity, although the effect can be context-dependent. | Can improve membrane permeability and oral bioavailability.[1] |
| Metabolic Stability | The C-F bond is highly resistant to metabolic cleavage. | Blocks sites of oxidative metabolism, leading to a longer drug half-life.[1] |
| Conformational Preference | Can influence the molecule's preferred three-dimensional shape. | Can lock the molecule into a bioactive conformation, enhancing target binding.[1] |
The "Fluorine Advantage" in Action
The judicious placement of fluorine can lead to significant improvements in a drug candidate's profile. For instance, α-fluorination can block metabolic hydroxylation, a common deactivation pathway for many drugs.[1] This increased metabolic stability often translates to a longer duration of action and a reduced dosing frequency. Furthermore, the altered electronic properties can enhance binding affinity to the target protein, leading to increased potency.[1][3]
Synthetic Strategies for Accessing α-Fluoro Propanoic Acid Derivatives
The synthesis of α-fluoro propanoic acid derivatives presents unique challenges and opportunities. A variety of methods have been developed, ranging from classical nucleophilic and electrophilic fluorination to more modern catalytic approaches.
Electrophilic Fluorination
Electrophilic fluorination is a common and effective strategy for introducing fluorine at the α-position. This typically involves the reaction of a pre-formed enolate or its equivalent with an electrophilic fluorine source.
Key Reagents:
-
Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.[4][5]
-
N-Fluorobenzenesulfonimide (NFSI): Another popular and effective reagent for electrophilic fluorination.[6][7]
Generalized Reaction Scheme:
Figure 1: General workflow for electrophilic fluorination.
Experimental Protocol: Electrophilic Fluorination of a Phenylacetic Acid Derivative [4][5]
-
Enolate Formation: A solution of the phenylacetic acid derivative in an aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added dropwise to generate the enolate. The reaction is typically stirred for 30-60 minutes at this temperature. Causality: The low temperature is crucial to prevent side reactions and ensure the kinetic formation of the desired enolate.
-
Fluorination: A solution of the electrophilic fluorinating agent (e.g., Selectfluor®) in a suitable solvent is then added to the enolate solution. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Causality: The slow warming allows for controlled reaction kinetics and minimizes the formation of byproducts.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Nucleophilic Fluorination
Nucleophilic fluorination offers an alternative route, particularly for the synthesis of α-fluoro propanoic acids from precursors bearing a suitable leaving group at the α-position.
Key Reagents:
-
Potassium Fluoride (KF): A common and inexpensive source of fluoride ions.[4]
-
Cesium Fluoride (CsF): A more reactive fluoride source, often used for less reactive substrates.[8]
-
Diethylaminosulfur Trifluoride (DAST) and Analogs: Deoxyfluorinating agents that can convert alcohols and carbonyls to fluorides.[6]
Generalized Reaction Scheme:
Figure 2: General workflow for nucleophilic fluorination.
Asymmetric and Catalytic Methods
The development of enantioselective methods for the synthesis of chiral α-fluoro propanoic acid derivatives is of paramount importance, as the biological activity of stereoisomers can differ significantly.
-
Organocatalysis: Chiral amines, such as imidazolidinones, can catalyze the enantioselective α-fluorination of aldehydes.[7] This approach relies on the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source.
-
Transition-Metal Catalysis: Palladium-catalyzed fluorination of C(sp³)–H bonds has emerged as a powerful tool for the stereoselective synthesis of β-fluoro α-amino acids, which can be precursors to α-fluoro propanoic acid derivatives.[9] Copper-catalyzed reactions have also shown promise in the synthesis of α-fluorocarbonyl compounds.[4]
Catalytic Enantioselective Fluorination Data:
| Catalyst/Method | Substrate Scope | Enantioselectivity (ee) | Reference |
| Imidazolidinone Organocatalyst | Aldehydes | Up to 99% | [7] |
| Pd(II) Catalysis | α-Amino Acid Derivatives | High diastereoselectivity | [9] |
| Isothiourea Organocatalyst | Carboxylic Acids | Up to 97% | [4] |
Applications in Drug Discovery and Medicinal Chemistry
α-Fluoro propanoic acid derivatives have been incorporated into a wide range of biologically active molecules, demonstrating their versatility as building blocks in drug design.
Case Study: Enzyme Inhibitors
The unique properties of the α-fluoro propanoic acid moiety make it an attractive feature in the design of enzyme inhibitors. For example, hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid have shown potent in vitro urease inhibitory activity.[10] The electron-withdrawing nature of the fluorine atom can enhance the acidity of the propanoic acid, leading to stronger interactions with the enzyme's active site.
Antimicrobial Agents
Derivatives of propionic acid have been investigated for their antimicrobial properties.[11] The introduction of a fluorine atom can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial cell membranes.
Anti-inflammatory Agents
Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of these agents. For instance, new 1,2,4-triazole derivatives containing a propanoic acid moiety have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing a significant reduction in the release of pro-inflammatory cytokines.[12]
Future Perspectives and Conclusion
The field of α-fluoro propanoic acid derivatives continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods.[13] The exploration of novel catalytic systems, including photoredox and electrochemical approaches, holds great promise for expanding the synthetic toolbox.[6]
References
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Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal, 7(2b), 207. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]
-
Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. (2015). Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). The Journal of Organic Chemistry. [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2025). Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Stereoselective Synthesis of Fluorine-Containing β-Amino Acids. (n.d.). Digital.CSIC. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules. [Link]
-
Recent advances in green fluorine chemistry. (n.d.). Green Chemistry Letters and Reviews. [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [Link]
-
Recent Developments in the Synthesis of Fluorinated β-Amino Acids. (2010). ChemInform. [Link]
-
CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. (n.d.). PMC. [Link]
-
Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020). Journal of the American Chemical Society. [Link]
-
alpha-Fluoro-beta-ureidopropionic acid. (n.d.). PubChem. [Link]
-
Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. (2005). Beilstein Journal of Organic Chemistry. [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2025). Chemical Reviews. [Link]
-
Asymmetric Synthesis of Perfluoroalkylated α‐Amino Acids through Generated Radicals Using a Chiral Ni(II) Complex. (n.d.). ResearchGate. [Link]
-
A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. (n.d.). ResearchGate. [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. (2017). Macmillan Group - Princeton University. [Link]
-
Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. (n.d.). PMC. [Link]
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-
Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. (2020). ResearchGate. [Link]
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Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society. [Link]
-
Fluorine in medicinal chemistry. (2008). Chemical Society Reviews. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). Molecules. [Link]
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Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ACS Omega. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2020). ResearchGate. [Link]
-
α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository. [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design. (2025). Expert Opinion on Drug Discovery. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC. [Link]
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2-Fluoro-3-(oxan-3-yl)propanoic acid SMILES and InChI strings
An In-depth Technical Guide to 2-Fluoro-3-(oxan-3-yl)propanoic acid
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document synthesizes information from structurally related compounds and established chemical principles to provide its key chemical identifiers, including derived SMILES and InChI strings. The guide further explores its structural features, including stereoisomerism, and offers insights into its potential physicochemical properties, synthesis, and applications. This document is intended to serve as a foundational resource for researchers interested in utilizing this and similar fluorinated scaffolds in their work.
Introduction: The Strategic Role of Fluorine in Molecular Design
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][3]
This compound is a bifunctional molecule that combines an α-fluoro carboxylic acid moiety with a saturated heterocyclic oxane (tetrahydropyran) ring. This combination of a polar, acidic head group, a stereogenic center bearing fluorine, and a conformationally constrained, ether-containing ring system makes it an attractive building block for creating novel chemical entities with potentially desirable pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed technical profile of this compound.
Chemical Identity and Structural Elucidation
Precise identification and representation of a molecule are paramount for scientific communication, database registration, and computational modeling. This section details the key identifiers for this compound.
Key Identifiers
A search of common chemical databases did not yield a specific entry for the 3-oxanyl isomer. The data for the isomeric 2-fluoro-3-(oxan-4-yl)propanoic acid is available and provides a useful reference point.[4] The identifiers for the title compound are provided below based on its IUPAC name.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₃FO₃ | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| Canonical SMILES | O=C(O)C(F)CC1COCC1 | Derived |
| InChI | InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-3-1-12-4-2-6/h6-7H,1-5H2,(H,10,11) | Derived |
| InChIKey | AWAWIQZJXHMMQS-UHFFFAOYSA-N | Derived |
Understanding the Identifiers
-
SMILES (Simplified Molecular-Input Line-Entry System): The string O=C(O)C(F)CC1COCC1 represents the 2D structure. It denotes a carboxylic acid (O=C(O)) attached to a carbon which also bears a fluorine (C(F)). This carbon is attached to a CH₂ group (C), which is in turn connected to the oxane ring (C1COCC1), with the connectivity implied at the 3-position of the ring.
-
InChI (International Chemical Identifier): The InChI string provides a more layered and canonical representation.
-
InChI=1S/C8H13FO3/: Indicates the standard InChI version, the molecular formula.
-
/c9-7(8(10)11)5-6-3-1-12-4-2-6/: This is the connectivity layer, defining how the non-hydrogen atoms (numbered 1 to 12) are bonded. It describes the propanoic acid skeleton and the specific connectivity of the oxane ring for the 3-yl isomer.
-
/h6-7H,1-5H2,(H,10,11)/: This layer specifies the locations of hydrogen atoms.
-
Stereoisomerism
This compound possesses two stereogenic centers:
-
C2 of the propanoic acid chain: The carbon atom bonded to the fluorine atom.
-
C3 of the oxane ring: The carbon atom where the propanoic acid chain is attached.
The presence of two chiral centers means that the molecule can exist as up to four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The specific stereochemistry will be critical for its biological activity and should be a key consideration in any synthetic strategy or application. The SMILES and InChI provided above represent the mixture of all possible stereoisomers.
Structural Visualization
A 2D diagram of the molecular structure provides an intuitive representation of the atom connectivity.
Caption: 2D structure of this compound.
Experimental Workflow: A Proposed Synthetic Protocol
As a novel, non-commercially available compound, a validated synthesis protocol is not available. However, based on established methodologies for the synthesis of α-fluoro carboxylic acids, a plausible synthetic route can be designed. The following protocol outlines a potential approach starting from commercially available materials.
Objective: To synthesize this compound.
Methodology: A multi-step synthesis based on an aldol addition followed by nucleophilic fluorination and oxidation.
Step-by-Step Protocol:
-
Aldol Condensation:
-
React oxan-3-carbaldehyde with a suitable acetate enolate equivalent (e.g., a silyl ketene acetal) under Lewis acidic conditions. This forms the corresponding β-hydroxy ester.
-
Causality: This step constructs the basic carbon skeleton of the target molecule by forming the C2-C3 bond.
-
-
Hydroxyl Group Activation:
-
Activate the newly formed hydroxyl group for nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
Causality: The hydroxyl group is a poor leaving group. Activation is necessary for the subsequent displacement by fluoride.
-
-
Nucleophilic Fluorination:
-
Displace the activated leaving group with a fluoride source. A common reagent for this transformation is tetrabutylammonium fluoride (TBAF) or potassium fluoride in the presence of a phase-transfer catalyst.
-
Causality: This is the key fluorine-introduction step, proceeding via an Sₙ2 mechanism, which will invert the stereochemistry at C3 if it is chiral.
-
-
Ester Hydrolysis:
-
Hydrolyze the resulting α-fluoro ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by an acidic workup.
-
Trustworthiness: This is a standard and high-yielding transformation. The progress of the reaction can be easily monitored by TLC or LC-MS until the starting ester is fully consumed.
-
-
Purification:
-
Purify the final product, this compound, using column chromatography on silica gel or by recrystallization.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound represents a valuable, albeit currently underrepresented, chemical building block. This guide has established its fundamental chemical identifiers through systematic derivation and provided a framework for its structural understanding, including its inherent stereoisomerism. The proposed synthetic workflow offers a logical and experimentally feasible route to access this compound, paving the way for its exploration in drug discovery and chemical biology. By providing this detailed technical overview, we hope to empower researchers to synthesize and utilize this promising scaffold to advance their scientific objectives.
References
-
PubChem. 2-fluoro-3-(oxan-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]
-
precisionFDA. 2-FLUORO-3-PHENYLPROPANOIC ACID. [Link]
-
PubChem. 2-Fluoro-3-oxopropanoic Acid. National Center for Biotechnology Information. [Link]
Sources
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- 3. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 2-fluoro-3-(oxan-4-yl)propanoic acid (C8H13FO3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Synthesis Routes for 2-Fluoro-3-(oxan-3-yl)propanoic acid
Abstract
This guide details the synthetic protocols for 2-Fluoro-3-(oxan-3-yl)propanoic acid (also known as 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid). This molecule serves as a critical fluorinated building block in medicinal chemistry, particularly for peptidomimetics where the
Target Molecule Profile
| Property | Description |
| IUPAC Name | 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid |
| Common Name | This compound |
| Molecular Formula | C₈H₁₃FO₃ |
| Molecular Weight | 176.19 g/mol |
| Key Structural Features | |
| Applications | Enzyme inhibitors, fluorinated amino acid analogs, metabolic probes |
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the C-F bond. The most reliable method constructs the carbon skeleton with the fluorine atom already in place via a fluorinated phosphonate, avoiding the handling of hazardous electrophilic fluorinating agents on a complex substrate.
Figure 1: Retrosynthetic strategy focusing on the Horner-Wadsworth-Emmons (HWE) construction.
Primary Protocol (Route A): HWE Olefination Strategy
Rationale: This route is preferred for scale-up. It avoids the use of expensive electrophilic fluorinating agents (like NFSI) and expensive late-stage purification. It builds the
Step 1: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde
Note: If the aldehyde is not commercially available, it is synthesized from (tetrahydro-2H-pyran-3-yl)methanol.[1]
Reagents:
-
(Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
DMSO (2.4 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: Cool a solution of oxalyl chloride in DCM to -78°C under nitrogen. Dropwise add DMSO in DCM. Stir for 15 minutes.
-
Oxidation: Add the alcohol (dissolved in DCM) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes.
-
Quench: Add triethylamine dropwise. Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude aldehyde is often pure enough for the next step.
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
Reagents:
-
Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.3 eq) or LiHMDS
-
Tetrahydro-2H-pyran-3-carbaldehyde (from Step 1)[1]
-
THF (anhydrous)
Protocol:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under argon. Add Triethyl 2-fluoro-2-phosphonoacetate dropwise. Stir for 30 min until gas evolution ceases and the solution is clear.
-
Coupling: Cool to -78°C (to maximize E-selectivity, though both isomers reduce to the same product). Add the aldehyde dropwise in THF.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine, dry (MgSO₄), and concentrate.[2]
-
Outcome: Yields Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)acrylate .
Step 3: Hydrogenation
Reagents:
-
Fluoroacrylate intermediate
-
Pd/C (10% wt loading, 10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (balloon pressure, ~1 atm)
Protocol:
-
Setup: Dissolve the fluoroacrylate in ethanol. Degas with nitrogen.
-
Catalyst: Add Pd/C carefully (under inert atmosphere).
-
Reduction: Purge with Hydrogen gas. Stir vigorously under H₂ balloon at RT for 4-12 hours.
-
Critical Control: Do not use high pressure (>50 psi) or elevated temperature, as this may cause defluorination (hydrogenolysis of the C-F bond).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
-
Outcome: Yields Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoate .
Step 4: Ester Hydrolysis
Reagents:
-
Ethyl ester intermediate
-
Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
-
THF/Water (3:1 mixture)
Protocol:
-
Hydrolysis: Dissolve ester in THF/Water. Add LiOH. Stir at RT for 2-6 hours.
-
Acidification: Concentrate to remove THF. Acidify the aqueous residue with 1N HCl to pH ~2.
-
Extraction: Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.
-
Final Purification: Recrystallization or Column Chromatography (DCM/MeOH) to afford the pure acid.
Alternative Protocol (Route B): Electrophilic Fluorination
Rationale: Useful for small-scale synthesis if 3-(tetrahydro-2H-pyran-3-yl)propanoic acid is already available in the inventory.
Protocol:
-
Esterification: Convert the starting acid to its methyl ester (MeOH, H₂SO₄ cat.).
-
Enolate Formation: Dissolve ester in THF at -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 mins.
-
Fluorination: Add a solution of NFSI (N-Fluorobenzenesulfonimide, 1.2 eq) in THF.
-
Warming: Allow to warm to RT overnight.
-
Workup & Hydrolysis: Quench (NH₄Cl), extract, and purify the
-fluoro ester. Perform hydrolysis as in Route A (Step 4).
Analytical & Quality Control
| Test | Expected Result / Criteria |
| ¹H NMR (CDCl₃) | |
| ¹⁹F NMR | Single peak around -180 to -200 ppm (decoupled), showing doublet in coupled mode. |
| Mass Spectrometry | [M-H]⁻ = 175.1 (ESI Negative mode). |
| Purity | >95% by HPLC (210 nm or CAD). |
Safety & Handling
-
Oxalyl Chloride: Toxic and corrosive. Generates CO and CO₂. Use in a well-ventilated fume hood.
-
Sodium Hydride: Flammable solid; reacts violently with water.
-
Triethyl 2-fluoro-2-phosphonoacetate: Irritant. Handle with gloves.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent during filtration.
References
-
HWE Reaction with Fluorophosphonates
-
Sano, S., et al. "Stereoselective synthesis of (E)-alpha-fluoro-alpha,beta-unsaturated esters." Tetrahedron Letters, 36(12), 2097-2100. Link
-
-
Electrophilic Fluorination (NFSI)
-
Differding, E., & Ofner, H. "N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations." Synlett, 1991(03), 187-189. Link
-
-
Tetrahydropyran Intermediates
-
General Alpha-Fluoro Acid Synthesis
-
Rozen, S., et al. "Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite." Journal of Organic Chemistry, 66(22), 7464-7468. Link
-
Sources
Application Notes and Protocols for the Activation of 2-Fluoro-3-(oxan-3-yl)propanoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the activation of 2-Fluoro-3-(oxan-3-yl)propanoic acid, a key intermediate in contemporary drug discovery and development. The unique structural features of this molecule, namely the α-fluoro substituent and the bulky oxanyl moiety, present distinct challenges for efficient activation and subsequent coupling reactions. This document outlines several robust activation methodologies, explaining the underlying chemical principles and providing step-by-step protocols for their practical implementation. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.
Introduction: Navigating the Challenges of Activating a Unique Carboxylic Acid
This compound is a valuable building block in medicinal chemistry, offering the potential to introduce favorable metabolic stability and conformational constraints in drug candidates. However, the very features that make it attractive also complicate its chemical manipulation. The electron-withdrawing nature of the α-fluoro group can influence the reactivity of the carboxyl group, while the adjacent sterically demanding oxanyl ring can hinder the approach of activating reagents and nucleophiles.
This guide addresses these challenges by providing a curated selection of activation methods, each with its own merits and specific applications. We will delve into the mechanistic details of each approach, empowering the researcher to make informed decisions based on the specific requirements of their synthetic route, such as the nature of the incoming nucleophile, desired reaction scale, and tolerance for potential side reactions.
Foundational Principles of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with a nucleophile, such as an amine to form an amide bond, is generally a slow and inefficient process.[1] This is because the carboxylate anion, formed by deprotonation of the carboxylic acid by the basic amine, is a poor electrophile. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved by reacting the carboxylic acid with a suitable reagent to form a highly reactive intermediate, such as an active ester, an acyl halide, or a mixed anhydride.[1][2]
Recommended Activation Protocols for this compound
Based on the unique structural characteristics of this compound, we recommend the following activation methods. Each protocol has been designed to address the potential challenges of steric hindrance and the electronic effects of the α-fluoro substituent.
Method 1: Activation via Acyl Chloride Formation using Oxalyl Chloride
The conversion of the carboxylic acid to its corresponding acyl chloride is a classic and highly effective activation strategy. Acyl chlorides are very reactive electrophiles that readily couple with a wide range of nucleophiles. For substrates that can tolerate mildly acidic conditions, this method offers a reliable and cost-effective approach.
Causality of Experimental Choices:
-
Oxalyl Chloride: Chosen over other chlorinating agents like thionyl chloride due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[]
-
Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride.[4]
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent the formation of the starting carboxylic acid.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.
-
Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.
Workflow for Acyl Chloride Formation:
Caption: Formation of the acyl chloride intermediate.
Method 2: Carbodiimide-Mediated Activation with EDC and an Additive
Carbodiimides are widely used coupling reagents that facilitate the formation of an active O-acylisourea intermediate.[5] This intermediate can then react with a nucleophile. To improve efficiency and suppress side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.
Causality of Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup.[5]
-
NHS (N-hydroxysuccinimide): Reacts with the O-acylisourea intermediate to form a more stable and amine-reactive NHS-ester. This two-step activation minimizes the risk of epimerization at the α-carbon.[6]
-
Anhydrous Aprotic Solvent: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the active intermediates.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM or DMF (0.5 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
The reaction can be monitored by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
The resulting solution containing the activated NHS-ester can be used directly for the subsequent coupling reaction, or the product can be isolated after an appropriate workup.
Mechanism of EDC/NHS Activation:
Caption: Carbodiimide activation with NHS.
Method 3: Uronium/Aminium Salt-Based Activation with HATU
For challenging couplings, particularly those involving sterically hindered components or nucleophiles prone to side reactions, uronium or aminium salt-based reagents like HATU are often the reagents of choice.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high efficiency and low rates of epimerization.[6]
Causality of Experimental Choices:
-
HATU: Forms a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-esters formed with reagents like HBTU.[7]
-
Non-nucleophilic Base (DIPEA): A hindered amine base like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid without competing as a nucleophile.
-
Polar Aprotic Solvent: DMF is a common solvent for HATU-mediated couplings due to its ability to dissolve the reagents and intermediates.
Experimental Protocol:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid solution at room temperature and stir for 15-30 minutes to pre-activate the acid.
-
Add the nucleophile (e.g., amine, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
Workflow for HATU-mediated Activation:
Caption: HATU-mediated activation and coupling.
Quantitative Data Summary
The choice of activating reagent can significantly impact the reaction efficiency. The following table provides a comparative summary of typical reaction conditions and expected outcomes for the activation and subsequent coupling of a generic carboxylic acid. These values should be considered as a starting point for optimization with this compound.
| Activation Method | Reagents | Typical Reaction Time | Typical Yield Range | Key Considerations |
| Acyl Chloride | Oxalyl Chloride, cat. DMF | 1-2 hours | 70-95% | Requires anhydrous conditions; generates HCl byproduct. |
| Carbodiimide | EDC, NHS | 4-12 hours | 60-90% | Water-soluble byproducts; potential for epimerization without additives. |
| Uronium Salt | HATU, DIPEA | 2-16 hours | 80-98% | High efficiency for hindered substrates; lower risk of epimerization. |
Safety and Handling Precautions
-
Oxalyl chloride is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbodiimides such as EDC can be sensitizers and should be handled with care to avoid skin contact and inhalation.[5]
-
HATU is generally stable but should be stored in a cool, dry place.
-
Anhydrous solvents are flammable and should be handled with appropriate precautions.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Monitoring Reaction Progress and Product Characterization
Consistent and accurate monitoring of the activation and coupling reactions is critical for successful synthesis.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting carboxylic acid. A suitable solvent system should be developed to achieve good separation between the starting material and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. It is an invaluable tool for confirming the mass of the desired product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural characterization of the final product. ¹⁹F NMR will be particularly useful for confirming the integrity of the C-F bond.[9]
Conclusion
The activation of this compound requires careful consideration of the reagent and reaction conditions to overcome the challenges posed by its unique structure. The protocols outlined in this guide, based on acyl chloride formation, carbodiimide coupling, and uronium salt activation, provide robust starting points for a variety of synthetic applications. By understanding the underlying principles and following the detailed procedures, researchers can confidently and efficiently utilize this valuable building block in their synthetic endeavors.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Carpino, L. A., & El-Faham, A. (1999). The di-isopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling reagent. The Journal of Organic Chemistry, 64(19), 7157-7159.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung von Carboxygruppen mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the iterative assembly of small molecules. Science, 337(6101), 1521-1526.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963). The use of esters of N-hydroxysuccinimide in peptide synthesis. Journal of the American Chemical Society, 85(19), 3039-3039.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Ager, D. J. (Ed.). (1999). Handbook of reagents for organic synthesis: Chiral reagents for asymmetric synthesis. John Wiley & Sons.
- U.S. Patent No. 7,494,822 B2. (2009). Method of quantification of carboxylic acids by mass spectrometry.
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139032, 2-fluoro-3-(oxan-4-yl)propanoic acid. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]
-
PubMed. (2003, August 22). Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Retrieved from [Link]
-
PubMed. (2020, June 17). Achieving Site-Selectivity for C-H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Retrieved from [Link]
-
ACS Publications. (2020, March 24). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2010, December 13). Carboxylic Acid Activation. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 4. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Note: Process Development & Scale-Up of 2-Fluoro-3-(oxan-3-yl)propanoic acid
Executive Summary
This application note details the scalable synthetic route for 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid (also known as 2-Fluoro-3-(oxan-3-yl)propanoic acid). This structural motif—an
The protocol addresses specific scale-up challenges:
-
-Fluorination Strategy: Avoiding hazardous electrophilic fluorinating agents (e.g.,
, Selectfluor) on a kilo-scale by utilizing a pre-fluorinated Horner-Wadsworth-Emmons (HWE) building block. -
C-F Bond Stability: Preventing hydrogenolysis (defluorination) during the saturation of the acrylate intermediate.
-
Process Safety: Managing exotherms during the phosphonate coupling and hydrogen handling.
Retrosynthetic Analysis & Strategy
To ensure reproducibility and safety on a multi-kilogram scale, we avoid direct fluorination of the parent ester. Instead, we employ a convergent fragment coupling strategy.
-
Disconnection: The C2-C3 bond.
-
Key Intermediate:
-Fluoro- -unsaturated ester.[1] -
Reagents: Tetrahydropyran-3-carbaldehyde and Triethyl 2-fluoro-2-phosphonoacetate.
Pathway Visualization
Figure 1: Convergent synthetic workflow utilizing the HWE olefination strategy to install the alpha-fluorine atom early in the sequence.
Detailed Experimental Protocols
Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)acrylate.
Rationale: We utilize Masamune-Roush conditions (LiCl/DBU) rather than NaH. On a large scale, NaH presents significant safety risks (H2 evolution, pyrophoric handling). The LiCl/DBU system is mild, homogeneous, and minimizes polymerization side-reactions.
Reagents:
-
Tetrahydropyran-3-carbaldehyde (1.0 equiv)
-
Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) [CAS: 2356-16-3]
-
Lithium Chloride (LiCl) (1.5 equiv) - Must be anhydrous
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Acetonitrile (MeCN) (10 vol)
Protocol:
-
Setup: Charge a dry reactor with anhydrous LiCl and MeCN under
atmosphere. Agitate to dissolve/suspend. -
Addition 1: Add Triethyl 2-fluoro-2-phosphonoacetate at 20°C. Cool the mixture to 0°C.
-
Addition 2: Add DBU dropwise over 30 minutes, maintaining internal temperature (Ti) < 5°C. Note: Mild exotherm.
-
Reaction: Add Tetrahydropyran-3-carbaldehyde dropwise over 1 hour. Allow the mixture to warm to 20–25°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor via HPLC for disappearance of aldehyde.
-
Workup: Quench with water (10 vol). Extract with MTBE (methyl tert-butyl ether). Wash organics with 1M HCl (to remove DBU), then brine.
-
Isolation: Concentrate under reduced pressure. The product is an oil (E/Z mixture).
-
Yield Target: 85–92%[2]
-
Stage 2: Catalytic Hydrogenation
Objective: Reduction to Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoate.
Critical Process Parameter (CPP): The C-F bond is susceptible to hydrogenolysis (defluorination) under vigorous conditions. We use mild pressure and controlled temperature.
Reagents:
-
Stage 1 Acrylate (1.0 equiv)
-
10% Pd/C (50% water wet) (5 wt% loading relative to substrate)
-
Ethanol (10 vol)
-
Hydrogen (
)[3]
Protocol:
-
Safety: Purge autoclave with
three times to remove oxygen. -
Loading: Charge Ethanol and Stage 1 Acrylate. Add Pd/C catalyst as a slurry in Ethanol (do not add dry catalyst to flammable solvent).
-
Hydrogenation: Pressurize to 2 bar (30 psi)
. Stir at 20–25°C .-
Warning: Do not heat >40°C or exceed 5 bar pressure, as this promotes defluorination.
-
-
IPC: Monitor via GC or F-NMR. Look for the disappearance of the alkene signals (approx -110 to -130 ppm in F-NMR) and appearance of the saturated fluorine signal (approx -190 to -210 ppm).
-
Filtration: Filter through a Celite pad or sparkler filter to remove Pd/C. Handle wet catalyst under inert atmosphere to prevent ignition.
-
Concentration: Solvent swap to THF for the next step.
Stage 3: Saponification
Objective: Hydrolysis to 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid.
Reagents:
-
Stage 2 Ester (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
THF/Water (3:1 ratio)
Protocol:
-
Reaction: Dissolve Stage 2 Ester in THF/Water. Add LiOH in one portion.
-
Conditions: Stir at 20°C for 4 hours.
-
Workup:
-
Remove THF under vacuum.
-
Wash the aqueous layer with MTBE (removes neutral impurities).
-
Acidification: Cool aqueous layer to 5°C. Adjust pH to 2.0 using 2M HCl. Product will precipitate or oil out.
-
-
Extraction: Extract with Ethyl Acetate (3x). Dry over
.[4] -
Purification: Recrystallization from Hexane/EtOAc is usually effective for
-fluoro acids if the crude is solid. If oil, distillation or salt formation (e.g., dicyclohexylamine salt) may be required for solid handling.
Process Safety & Decision Matrix
Scale-up requires rigorous "Go/No-Go" decision points. The following diagram illustrates the critical control strategy.
Figure 2: Process decision tree highlighting critical safety and quality interventions.
Quantitative Data Summary
| Parameter | Stage 1 (HWE) | Stage 2 (Hydrogenation) | Stage 3 (Hydrolysis) |
| Reagent | Triethyl 2-fluoro-2-phosphonoacetate | LiOH | |
| Solvent | MeCN | EtOH | THF/H2O |
| Temp ( | 0 | 20 - 25 | 20 |
| Time (h) | 6 | 4 - 12 | 4 |
| Yield (%) | 85 - 92 | 90 - 95 | 95 |
| Critical Impurity | Residual Aldehyde | Defluorinated Alkane | Inorganic Salts |
References
-
Horner-Wadsworth-Emmons Reaction: Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[1][5][6] Available at: [Link]
-
Fluorophosphonate Reagents: Sano, S., et al. "Stereoselective synthesis of (Z)-α-fluoro-α,β-unsaturated esters."[1] Arkivoc, 2008. Available at: [Link]
-
General Synthesis of Tetrahydropyrans: National Institutes of Health (NIH). "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." Available at: [Link]
Sources
Application Note: Esterification Protocols for 2-Fluoro-3-(oxan-3-yl)propanoic acid
Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule, 2-Fluoro-3-(oxan-3-yl)propanoic acid , presents a unique dichotomy of stability and reactivity that dictates the choice of esterification protocol.[1]
-
Alpha-Fluorine Moiety: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (
).[1] This significantly increases the acidity of the -proton ( vs. 4.8 for unsubstituted propanoic acid). Consequently, the stereocenter at C2 is highly susceptible to racemization via enolization, particularly under basic conditions or high thermal stress. -
Oxane (Tetrahydropyran) Ring: The C3-linked oxane ring is an ether functionality. While generally robust, it can degrade under harsh Lewis acidic conditions (ring-opening) or vigorous oxidation. It is, however, stable to standard Brønsted acidic esterification conditions.
Decision Matrix for Protocol Selection
| Constraint | Recommended Approach | Avoid |
| Preserve Chirality (C2) | Method A (TMS-Diazomethane) or Method C (Steglich) | Strong bases (NaH, KOH), High Temp Reflux |
| Scale (>10g) | Method B (Acid-Catalyzed / Fischer) | TMS-Diazomethane (Safety/Cost) |
| Complex Alcohol Partner | Method C (Steglich Coupling) | Acid Chlorides (Harsh generation) |
| Steric Bulk | Method D (Alkyl Iodide + | Fischer Esterification |
Experimental Protocols
Method A: Methylation via TMS-Diazomethane (Gold Standard for Chiral Integrity)
Best for: Analytical scale, precious samples, strict enantiomeric excess (ee) requirements.
Mechanism: Methanolysis of the diazo species generates a methyl cation equivalent that traps the carboxylate. The reaction is rapid and neutral, bypassing the enolization pathway that leads to racemization.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: (Trimethylsilyl)diazomethane (
) (2.0 M in hexanes, 1.5 equiv) -
Solvent: Toluene:Methanol (3:2 v/v) - Methanol is critical for activation.[1]
Protocol:
-
Dissolution: Dissolve 100 mg (0.57 mmol) of the acid in 3 mL of Toluene/MeOH mixture in a chemically resistant vial.
-
Addition: Cool to 0°C. Add
solution dropwise until a persistent yellow color remains and gas evolution ( ) ceases. -
Quench: Stir for 20 minutes at 0°C. Quench excess reagent by adding drops of glacial acetic acid until the solution becomes colorless.
-
Workup: Concentrate in vacuo. The residue is typically pure enough for use; otherwise, filter through a short plug of silica (eluent: 10% EtOAc/Hexanes).
Method B: Scalable Fischer Esterification (TMSCl-Mediated)
Best for: Large scale synthesis of methyl/ethyl esters.[1]
Logic: Using Trimethylsilyl chloride (TMSCl) in alcohol generates anhydrous HCl in situ. This is milder and more controllable than adding concentrated
Reagents:
-
Substrate: 10.0 g (56.8 mmol)
-
Solvent/Reagent: Anhydrous Methanol (100 mL)
-
Catalyst precursor: TMSCl (1.1 equiv)
Protocol:
-
Generation: Cool anhydrous Methanol (100 mL) to 0°C under Argon.
-
Activation: Add TMSCl (7.2 mL, 62.5 mmol) dropwise. Exothermic reaction - allow to stir for 15 mins to generate HCl.
-
Reaction: Add the carboxylic acid substrate in one portion.
-
Incubation: Allow to warm to Room Temperature (RT). Stir for 12–18 hours. Do not reflux unless conversion is <50% by TLC.
-
Workup: Concentrate solvent to ~20 mL. Dilute with
(150 mL). Wash with sat. (caution: gas evolution) and Brine. Dry over .[2]
Method C: Steglich Esterification (DCC/DMAP)
Best for: Coupling with complex, high-molecular-weight, or secondary alcohols.[1]
Reagents:
-
Acid (1.0 equiv)
-
Alcohol (
) (1.1 equiv)[1] -
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Anhydrous
(DCM)
Protocol:
-
Setup: Dissolve Acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in dry DCM (0.2 M concentration) at 0°C.
-
Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
-
Precipitation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
Timeline: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Filtration: Filter off the DCU precipitate through a fritted glass funnel or Celite pad.
-
Purification: The filtrate requires column chromatography to remove N-acylurea byproducts.[1]
Visualization of Workflows
Mechanistic Pathway & Racemization Risk
The following diagram illustrates the esterification pathways and the critical "danger zone" where basic conditions can lead to racemization via the enolate intermediate.
Caption: Figure 1. Mechanistic pathways showing the direct conversion (green) versus the racemization risk pathway (red) mediated by enolization.
Method Selection Decision Tree
Caption: Figure 2. Decision tree for selecting the optimal esterification protocol based on scale and substrate complexity.
Quality Control & Analytic Specifications
To validate the success of the esterification and ensure no racemization occurred, the following analytic parameters are required.
NMR Characterization Table
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| -175 to -185 ppm | Multiplet | Shift varies slightly by ester R-group.[1] Sharp signal indicates purity. | ||
| 4.9 – 5.2 ppm | ddd ( | Large geminal H-F coupling is the signature. Loss of this coupling pattern suggests elimination. | ||
| 3.7 – 3.8 ppm | Singlet | Methyl Ester | Only for methyl esters ( | |
| ~170 ppm | Doublet ( | Carbonyl ( | Coupling to F confirms integrity of the |
Chiral Purity Analysis (HPLC)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).
-
Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).
-
Acceptance Criteria: Enantiomeric Excess (
) > 98%.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion due to equilibrium.[1] | Use Method B with a Dean-Stark trap (if boiling point allows) or switch to Method A (irreversible). |
| Racemization | Basic conditions or excessive heat. | Ensure reaction pH < 7. Switch to |
| New Olefin Peaks in NMR | Reaction was too basic or too hot. The | |
| Broad NMR Signals | Oxane ring opening/polymerization. | Acid catalyst was too strong (e.g., conc. |
References
-
Kuhakarn, C., et al. (2010). Synthesis of Methyl Esters from Carboxylic Acids Using TMSCHN2. This establishes the gold standard for mild methylation to preserve sensitive stereocenters.
- Source: Journal of Organic Chemistry
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry.
-
Source: Chemical Society Reviews[1]
-
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. The definitive protocol for DCC/DMAP coupling.
- Source: Angewandte Chemie Intern
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry.
-
Source: Wiley Online Library[1]
-
Sources
Application Note: 2-Fluoro-3-(oxan-3-yl)propanoic Acid in Lead Optimization
Abstract & Strategic Rationale
In the multiparameter optimization (MPO) of lipophilic lead compounds, the 2-fluoro-3-(oxan-3-yl)propanoic acid moiety represents a high-value bioisostere.[1] This fragment effectively replaces phenylalanine or leucine side chains, addressing two common failure modes in drug discovery: metabolic instability at the
This guide details the physicochemical impact, synthetic protocols, and validation assays for integrating this moiety into discovery programs.
The "Fluorine-Oxane" Synergy
The power of this moiety lies in the cooperative effect of its two structural alterations:
-
-Fluorination: Lowers the pKa of the carboxylic acid (from ~4.8 to ~3.5), increasing the fraction of ionized species at physiological pH, which improves solubility and strengthens ionic interactions with positively charged residues (e.g., Arginine) in the binding pocket. Crucially, it blocks CYP450-mediated oxidation at the labile
-position.[1] -
Oxane (Tetrahydropyran) Ring: Acts as a polarity-balanced surrogate for a phenyl or cyclohexyl ring. It reduces
by approximately 1.5–2.0 units compared to a phenyl ring while maintaining a similar steric volume (the "Goldilocks" hydrophobicity).
Physicochemical Profile & Data Comparison
The following table summarizes the expected property shifts when transitioning from a standard Phenylalanine-like fragment to the this compound bioisostere.
| Parameter | Native Fragment (Phenyl-Propanoic) | Bioisostere (F-Oxanyl-Propanoic) | Impact on Drug-Like Properties |
| pKa (Acid) | ~4.8 | ~3.4 – 3.6 | Stronger Acid: Enhanced salt-bridge formation; improved solubility at pH 7.[1]4. |
| LogD (pH 7.4) | High (Baseline) | -1.5 to -2.0 (vs Baseline) | Lower Lipophilicity: Reduced non-specific binding and promiscuity. |
| Metabolic Stability | Low ( | High | Blocked: C-F bond prevents H-abstraction by CYP enzymes.[1] |
| Conformation | Flexible | Constrained | Gauche Effect: F prefers to be gauche to the carbonyl, pre-organizing the bioactive conformation. |
| H-Bonding | None (Hydrophobic) | Ether Oxygen Acceptor | New Vector: Oxane oxygen can accept H-bonds from backbone amides or water networks.[1] |
Experimental Protocol: Synthesis
Objective: Scalable synthesis of this compound from commercially available precursors.
Reaction Scheme Overview
The preferred route utilizes electrophilic fluorination of an ester enolate using N-Fluorobenzenesulfonimide (NFSI). This method is superior to direct fluorination of acids due to milder conditions and higher functional group tolerance.
Step-by-Step Methodology
Reagents Required:
-
Starting Material: Ethyl 3-(oxan-3-yl)propanoate (Commercial or synthesized via Wittig reduction).[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.
-
Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).[2][3]
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quench: Saturated
.
Protocol A: Electrophilic
-Fluorination[1]
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve Ethyl 3-(oxan-3-yl)propanoate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C .[1]
-
Enolization: Add LiHMDS (1.2 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Critical Note: Maintain temperature below -70°C to prevent Claisen self-condensation.[1]
-
-
Fluorination: Dissolve NFSI (1.3 equiv) in minimal THF and add dropwise to the enolate solution at -78°C.
-
Warming: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc (3x). -
Purification: Flash column chromatography (Hexanes/EtOAc). The
-fluoro proton will appear as a distinct multiplet at ~4.8-5.1 ppm ( Hz) in NMR.
Protocol B: Hydrolysis to Free Acid[1]
-
Dissolution: Dissolve the
-fluoro ester in THF:Water (3:1). -
Saponification: Add LiOH
H O (2.0 equiv). Stir at room temperature for 4 hours.-
Monitoring: Monitor consumption of ester by TLC or LC-MS.[1]
-
-
Workup: Acidify carefully with 1N HCl to pH ~2. Extract with EtOAc.[4]
-
Caution: The product is a water-soluble organic acid.[1] Do not use highly aqueous washes; salting out with NaCl may be required.
-
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Synthetic workflow for the alpha-fluorination of oxanyl-propanoates using NFSI.
Application in Lead Optimization
Context: This acid is primarily used as a building block for peptide coupling or peptidomimetic synthesis.
Coupling Protocol (Amide Bond Formation)
Due to the electron-withdrawing effect of the
-
Activation: Use HATU (1.1 equiv) and DIEA (2.5 equiv) in DMF.
-
Avoid: Carbodiimides (EDC/DCC) without additives, as they carry a higher risk of racemization at the
-position.
-
-
Coupling: Add the amine partner (1.0 equiv) immediately after activation (pre-activation time < 2 mins).
-
Conditions: Stir at 0°C for 1 hour, then Room Temp for 2 hours.
Decision Logic: When to Use This Bioisostere?
Use the diagram below to determine if this specific modification fits your SAR (Structure-Activity Relationship) needs.
Figure 2: Decision tree for implementing the F-Oxanyl bioisostere in lead optimization.
Validation Assays
To confirm the utility of this bioisostere, the following assays are mandatory for the synthesized analogues.
A. Metabolic Stability (Microsomal)
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Endpoint: Intrinsic Clearance (
). -
Expectation: The
-F analogue should show >50% reduction in turnover compared to the des-fluoro parent, as the C-F bond strength (approx. 116 kcal/mol) resists the radical abstraction step of CYP450 oxidation.
B. Lipophilicity (LogD)
-
Method: Shake-flask method (Octanol/PBS pH 7.4) or Chromatographic Hydrophobicity Index (CHI).
-
Expectation: A reduction of
by 0.5 to 1.5 units compared to the cyclohexyl/phenyl parent is typical, driven by the ether oxygen of the oxane ring.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Differding, E., & Ofner, H. (1992). N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations.[1][5] Synlett, 1992(03), 187-189. [1]
-
Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for cyclic ethers as lipophilicity modulators).
Sources
- 1. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
Application Note: Handling and Storage Protocols for Fluorinated Carboxylic Acids (FCAs)
Introduction & Scope
Fluorinated Carboxylic Acids (FCAs), ranging from the volatile Trifluoroacetic acid (TFA) to persistent long-chain perfluoroalkyl substances (PFAS) like PFOA, are ubiquitous in drug development.[1] They serve as ion-pairing agents in LC-MS, cleavage reagents in peptide synthesis, and metabolic blockers in medicinal chemistry.[1]
However, their utility is rivaled by their hazardous nature.[1] FCAs present a unique triad of challenges: extreme acidity , aggressive hygroscopicity , and environmental persistence .[1]
This guide provides a self-validating framework for the handling, storage, and disposal of FCAs.[1] It moves beyond basic safety data sheets (SDS) to address critical failure points, such as background contamination in trace analysis and the "glass etching" phenomenon caused by wet FCAs.[1]
Physicochemical Mechanisms of Hazard
To handle FCAs effectively, one must understand the molecular drivers of their behavior:
The Inductive Effect & Acidity
The high electronegativity of fluorine atoms ($ \chi \approx 3.98
-
Consequence: The O-H bond is weakened, and the resulting carboxylate anion is highly stabilized.
-
Data Point: TFA ($ pK_a \approx 0.23
pK_a \approx 4.76 $).[1][2] This necessitates material compatibility standards far exceeding those of standard organic acids.[1]
Hygroscopicity & Corrosivity
Anhydrous FCAs are aggressively hygroscopic.[1]
-
Mechanism: Upon absorbing atmospheric moisture, FCAs form hydrates.[1] In the presence of water, the C-F bond remains stable, but trace hydrolysis or impurities can generate free fluoride ions ($ F^- $).
-
The "Glass Risk": While pure TFA is compatible with borosilicate glass, wet TFA containing trace fluoride can etch glass surfaces, leaching sodium and silicate ions into your sample and weakening the vessel.
Material Compatibility Guide
Selecting the wrong container is the most common source of experimental error (leaching) and safety incidents (containment failure).[1]
Table 1: Material Compatibility Matrix
| Material | Compatibility Rating | Application Notes |
| PTFE / PFA (Teflon) | Excellent | The Gold Standard.[1] Chemically inert to all FCAs.[1] Ideal for long-term storage and trace analysis standards.[1] |
| Polypropylene (PP) | Good | Acceptable for short-term storage of dilute solutions.[1] Can absorb hydrophobic long-chain FCAs (e.g., PFOA), altering concentration.[1] |
| HDPE (Standard) | Good | Suitable for bulk storage.[1] Critical Warning: Avoid Fluorinated HDPE (see below).[1] |
| Fluorinated HDPE | RESTRICTED | Do NOT use. These containers can leach short-chain PFCAs into the sample, causing background contamination in LC-MS.[1] |
| Borosilicate Glass | Conditional | Acceptable for anhydrous short-term use.[1] Avoid for long-term storage of wet acids due to etching risk.[1] |
| Aluminum/Metals | Poor | Rapid corrosion and hydrogen gas evolution.[1] |
Diagram 1: Container Selection Logic
Caption: Decision tree for selecting storage vessels based on FCA physical state and analytical sensitivity.
Operational Protocols
Protocol A: Safe Handling & Dispensing (Volatile FCAs)
Target Compound: Trifluoroacetic Acid (TFA)[1]
The Challenge: High volatility ($ BP \approx 72^\circ C $) and corrosivity lead to rapid seal degradation and inhalation risks.[1]
-
PPE Configuration:
-
Dispensing Workflow:
-
Step 1: Vent the stock bottle. If stored cold, allow it to reach room temperature before opening to prevent condensation (water uptake).[1]
-
Step 2: Use PTFE-lined caps only.[1] Standard pulp/poly-lined caps will degrade, contaminating the reagent with adhesive and paper fibers.[1]
-
Step 3: Do not use standard syringe needles (stainless steel may corrode over time).[1] Use glass pipettes or PTFE tubing for transfer.[1]
-
Step 4 (Self-Validation): After closing, invert the bottle. If any "fuming" or crystallization is observed at the cap line, the seal is compromised.[1] Replace the cap immediately.
-
Protocol B: Long-Term Storage
Target: Prevention of Hygroscopic Degradation
-
Primary Containment: Transfer FCAs to PTFE or PFA bottles with PFA screw caps.
-
Secondary Containment: Place the primary vessel inside a desiccator or a secondary plastic bin containing a desiccant (e.g., silica gel or Drierite).[1]
-
Atmosphere: For high-purity applications (e.g., peptide synthesis), purge the headspace with dry Argon or Nitrogen before sealing.[1]
-
Temperature:
-
TFA: Store at Room Temperature or $ 4^\circ C $.
-
Solid PFCAs: Store at Room Temperature.
-
Note: If storing TFA at $ 4^\circ C $, secondary containment is mandatory to prevent moisture condensation on the bottle surface during retrieval.[1]
-
Waste Management & Environmental Stewardship
The "Forever Chemical" Context: FCAs, particularly perfluorinated chains, are extremely resistant to degradation.[1][3] Standard incineration often fails to break the C-F bond unless temperatures exceed 1,100°C.[1]
Diagram 2: Waste Segregation Workflow
Caption: Segregation logic to ensure FCAs are routed to high-temperature incineration rather than standard waste streams.
Protocol C: Disposal Steps
-
Segregation: Do not mix FCA waste with standard "Halogenated Organic Waste" unless explicitly permitted by your facility's EHS. Standard halogenated waste streams may be recycled or incinerated at lower temperatures that release FCAs into the atmosphere.[1]
-
Labeling: Clearly label containers as "Contains PFAS / Fluorinated Acids" .
-
Neutralization (Small Scale): For small spills of TFA, neutralize with saturated sodium bicarbonate.[1] Warning: This generates $ CO_2 $ and heat.[1] Perform in a hood. The resulting salt (sodium trifluoroacetate) is still an environmental pollutant and must be collected, not flushed.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6422, Trifluoroacetic acid.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Trifluoroacetic acid - Substance Information.[1][4][5][6][7] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1][3][8][9][10][11] Retrieved from [Link][1][3][8]
-
Racz, L., et al. (2024).[1][12] Assessment of perfluorocarboxylic acids in fluorinated high-density polyethylene containers. Regulatory Toxicology and Pharmacology.[1] Retrieved from [Link]
-
Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide for Nitrile Gloves.[1][13][14][15][16] Retrieved from [Link][1]
Sources
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]
- 3. PFAS - EPA Interim Guidance on How to Say Goodbye to Your "Forever Chemicals" | HUB | K&L Gates [klgates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 7. isotope.com [isotope.com]
- 8. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 9. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
- 10. lawbc.com [lawbc.com]
- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 12. Assessment of perfluorocarboxylic acids in fluorinated high-density polyethylene containers and estimation of potential non-cancer risks associated with anticipated use scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. usascientific.com [usascientific.com]
- 15. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 16. aibonsafety.com [aibonsafety.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 2-Fluoro-3-(oxan-3-yl)propanoic Acid
Welcome to the technical support center for the enantiomeric resolution of 2-Fluoro-3-(oxan-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation via High-Performance Liquid Chromatography (HPLC).
Introduction: The Challenge of Resolving this compound
This compound presents a unique challenge for chiral separation. The presence of a carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent ionization and interaction with the chiral stationary phase (CSP). Furthermore, the molecule's overall polarity and the stereocenter's proximity to the fluorine atom and the bulky oxane ring demand a highly selective chiral recognition mechanism. This guide provides two primary strategies for achieving successful enantiomeric resolution: direct separation on a chiral stationary phase and indirect separation following chiral derivatization.
Method Development Strategies
There are two main approaches to resolving the enantiomers of this compound: direct and indirect methods.[1][2] The direct approach, using a chiral stationary phase, is often preferred for its simplicity, while the indirect approach, involving the formation of diastereomers, can be a powerful alternative if direct methods fail.[1][2]
Strategy 1: Direct Enantiomeric Resolution on a Chiral Stationary Phase (CSP)
The direct method relies on the differential interaction of the enantiomers with a chiral stationary phase.[3] For an acidic analyte like this compound, CSPs capable of anion exchange, hydrogen bonding, and dipole-dipole interactions are typically the most successful.[4][5]
Recommended Chiral Stationary Phases for Screening
| CSP Category | Specific Examples | Principle of Separation | Suitability for Target Analyte |
| Anion-Exchanger | CHIRALPAK QN-AX, CHIRALPAK QD-AX | Based on ionic exchange between the protonated chiral selector and the anionic analyte.[4][5] | High. These are specifically designed for acidic compounds and often provide excellent enantioselectivity.[4][5] |
| Polysaccharide-Based | CHIRALPAK AD-H, CHIRALPAK AS-H, CHIRALCEL OJ-H | Separation occurs via a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. | High. These are versatile CSPs that have shown success in separating a wide range of compounds, including fluoro-substituted carboxylic acids.[6][7] |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC V | These phases offer a complex array of interactions, including ionic, hydrogen bonding, and inclusion complexation.[1][8] | Moderate to High. Their versatility makes them a good option for screening, especially in reversed-phase or polar organic modes.[1] |
Experimental Protocol: Direct Chiral HPLC Method Development
-
Column Selection and Initial Screening:
-
Begin by screening the recommended CSPs. A CHIRALPAK QN-AX or a CHIRALPAK AS-H column is a strong starting point.
-
Use a standard analytical column dimension (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation (Normal Phase):
-
A common starting mobile phase for polysaccharide columns is a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
For an acidic analyte, the addition of a small amount of a strong acid, such as Trifluoroacetic Acid (TFA) or Formic Acid, is crucial.[9][10] Start with 0.1% (v/v) acid in the mobile phase to improve peak shape and resolution.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: Begin with a flow rate of 1.0 mL/min. This can be adjusted later to optimize resolution.[9]
-
Temperature: Maintain the column at a constant temperature, typically 25°C. Temperature can be a powerful tool for optimizing selectivity.[9]
-
Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of a 0.5-1.0 mg/mL solution of your racemic standard dissolved in the mobile phase.
-
-
Optimization:
-
Mobile Phase Composition: If no separation is observed, systematically vary the Hexane/IPA ratio (e.g., 80:20, 70:30). Increasing the polar modifier (IPA) will decrease retention time.
-
Acid Additive: Optimize the concentration of the acid additive. For some separations, changing the type of acid (e.g., from TFA to acetic acid) can impact selectivity.[11]
-
Temperature: Evaluate the effect of temperature by testing a range from 15°C to 40°C in 5°C increments. Lower temperatures often improve resolution but increase backpressure.[9]
-
Flow Rate: If partial separation is achieved, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) to increase the time for chiral recognition to occur.[9]
-
Caption: Workflow for direct chiral HPLC method development.
Strategy 2: Indirect Resolution via Chiral Derivatization
This approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[12][13] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18.[2][13]
Protocol: Indirect Chiral HPLC Method
-
Selection of Chiral Derivatizing Agent (CDA):
-
Choose a CDA that reacts efficiently with carboxylic acids. Common choices include chiral amines, which form diastereomeric amides.
-
Examples: (R)-1-phenylethylamine or a commercially available chiral derivatizing reagent. The CDA must be of high enantiomeric purity.[2]
-
-
Derivatization Reaction:
-
Dissolve the racemic this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[14]
-
Add the enantiomerically pure CDA. The reaction is typically stirred at room temperature until completion (monitor by TLC or a quick LC analysis).
-
Work up the reaction to remove excess reagents and byproducts.
-
-
HPLC Analysis of Diastereomers:
-
Column: Use a standard achiral reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid or TFA to ensure good peak shape.
-
Optimization: Adjust the gradient slope and mobile phase composition to achieve baseline separation of the two diastereomer peaks.
-
Caption: Workflow for indirect chiral separation via derivatization.
Troubleshooting Guide
Q1: I see no separation at all, just a single peak. What should I do?
-
Potential Cause 1: Incorrect CSP. The chosen chiral stationary phase may not be suitable for your molecule. Polysaccharide-based and anion-exchanger CSPs are generally good starting points for acids.[4][8][15]
-
Solution: Screen a different type of CSP. If you started with a polysaccharide column, try an anion-exchanger like CHIRALPAK QN-AX.
-
-
Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition may not be creating an environment conducive to chiral recognition.
Q2: My peaks are split or severely tailing. How can I improve the peak shape?
-
Potential Cause 1: Strong Sample Solvent. Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[16][17]
-
Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. Reduce the injection volume if possible.[16]
-
-
Potential Cause 2: Secondary Interactions. For acidic compounds, interactions with residual silanol groups on the silica support can cause tailing.
-
Solution: Ensure an acidic modifier (TFA, formic acid, acetic acid) is present in the mobile phase.[9] This will suppress the ionization of silanol groups and the analyte's carboxylic acid, leading to sharper peaks.
-
-
Potential Cause 3: Column Contamination or Void. A buildup of contaminants at the column inlet or the formation of a void in the packing material can lead to a split flow path.[18]
Q3: I have some separation, but the resolution (Rs) is poor (< 1.5). How can I improve it?
-
Potential Cause 1: Suboptimal Mobile Phase Selectivity. The current mobile phase may not be providing the best possible chiral recognition.
-
Solution: Fine-tune the mobile phase. Make small, incremental changes to the percentage of the polar modifier (e.g., change from 90:10 Hexane/IPA to 92:8 or 88:12). Sometimes switching the modifier (e.g., to ethanol) can have a significant impact.
-
-
Potential Cause 2: Temperature is Not Optimal. The thermodynamics of the chiral interaction are temperature-dependent.[9]
-
Solution: Conduct a temperature study. Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[9] Try running at 15°C or 20°C.
-
-
Potential Cause 3: Flow Rate is Too High. The enantiomers may not have enough time to interact sufficiently with the CSP.
-
Solution: Reduce the flow rate. Decreasing the flow from 1.0 mL/min to 0.7 or 0.5 mL/min can significantly improve resolution, though it will increase the analysis time.[9]
-
Q4: My retention times are drifting from one injection to the next. What's causing this?
-
Potential Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase before injection.[10]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. The baseline should be stable before you begin your analysis.
-
-
Potential Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time due to the evaporation of a volatile component (like hexane).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Potential Cause 3: Temperature Fluctuations. The ambient temperature of the lab is changing, affecting retention.
-
Solution: Use a column thermostat to maintain a constant, controlled temperature for the column.[9]
-
Frequently Asked Questions (FAQs)
Q: Should I use normal phase or reversed-phase for this separation? A: Both modes can be effective. Normal phase (e.g., Hexane/IPA) is a very common starting point for polysaccharide CSPs and often provides excellent selectivity.[3] However, reversed-phase (e.g., Water/Acetonitrile with a buffer) on a macrocyclic glycopeptide or a suitable polysaccharide column can also work and may be preferable for LC-MS applications.[1]
Q: What is the purpose of adding an acid like TFA to the mobile phase? A: For an acidic analyte like yours, the acid additive serves two main purposes: 1) It suppresses the ionization of the analyte's carboxylic acid group, leading to more consistent interactions with the CSP and better peak shapes. 2) It minimizes undesirable ionic interactions with any exposed silanol groups on the silica surface of the stationary phase, which reduces peak tailing.[9][10]
Q: My chiral column's performance has degraded over time. Can it be restored? A: Yes, in many cases, performance can be restored.[19] Column degradation is often due to the accumulation of strongly retained impurities on the column inlet. Consult the manufacturer's instructions for specific column washing and regeneration procedures. A typical procedure for a polysaccharide column might involve flushing with a series of solvents like 100% ethanol or isopropanol.[10][19]
Q: Is the indirect method (derivatization) better than the direct method? A: Not necessarily "better," but it is a powerful alternative. The direct method is generally faster to develop as it doesn't require a chemical reaction. However, the indirect method can be advantageous if a suitable CSP for direct separation cannot be found.[2] Additionally, derivatization can be used to introduce a chromophore to the molecule, enhancing detection sensitivity.[13] The main drawbacks are the extra sample preparation steps and the need to ensure the derivatization reaction goes to completion without any racemization.[2]
References
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
-
ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
-
Szczerba, T. (n.d.). Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase. LCGC International. Retrieved from [Link]
-
Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Agilent. (2022, August 16). Tips to Help Maximize Resolution. Retrieved from [Link]
-
Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. Retrieved from [Link]
-
Beilvert, A., et al. (n.d.). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Retrieved from [Link]
-
Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules, 17(6), 7356-7378. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
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- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
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- 19. chiraltech.com [chiraltech.com]
Technical Support Center: Amide Coupling with α-Fluoro Acids
From the Desk of a Senior Application Scientist
Welcome to the technical support center for amide coupling reactions involving α-fluoro carboxylic acids. As a Senior Application Scientist, I understand that incorporating fluorine into molecules is a powerful strategy in drug development, but it often introduces significant synthetic challenges. The unique electronic and steric properties of the α-fluoro substituent can render standard amide coupling protocols ineffective, leading to low yields, stalled reactions, and loss of stereochemical integrity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and overcome the specific hurdles presented by these challenging substrates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is extremely low, or the reaction seems to have stalled completely. What are the likely causes and how can I fix this?
Answer: This is the most common issue when working with α-fluoro acids. The primary culprits are the reduced nucleophilicity of the carboxylate and steric hindrance.
-
Causality (The "Why"): The potent electron-withdrawing inductive effect of the α-fluorine atom decreases the pKa of the carboxylic acid. While this makes the α-proton more acidic, it also deactivates the carboxylate group, making it a poorer nucleophile. This reduced nucleophilicity slows the initial activation step with the coupling reagent.[1] Furthermore, even a single fluorine atom can exert significant steric hindrance, impeding the approach of the coupling reagent and the amine.[2][3]
-
Troubleshooting Steps:
-
Escalate Your Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC/HOBt, it may not be potent enough.[3] Switch to a more powerful uronium/aminium salt like HATU or COMU .[4][5] These reagents form highly reactive OAt- or Oxyma-esters, which can overcome the inherent low reactivity of the α-fluoro acid.[6] HATU, in particular, is a workhorse for difficult couplings.[7][8]
-
Increase Reaction Temperature (with caution): Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. However, be aware that elevated temperatures can increase the risk of epimerization if your substrate is chiral.[3] Monitor the reaction closely by LC-MS.
-
Consider an Alternative Solvent: Ensure your starting materials are fully dissolved. For particularly challenging couplings, N-methylpyrrolidone (NMP) can be superior to DMF due to its enhanced solvating properties, which can help prevent aggregation.[3]
-
The Acyl Fluoride Strategy: For the most recalcitrant cases, especially with both a hindered acid and a hindered or electron-deficient amine, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[2][7][9] The small size of the fluoride atom minimizes steric bulk in the activated intermediate, facilitating the nucleophilic attack by the amine.[2] (See Protocol 2 for a detailed method).
-
Question 2: My reaction is messy, and I'm struggling to purify my product from a persistent, similarly-polar byproduct. What is this side-product and how do I prevent it?
Answer: If you are using a carbodiimide reagent (DCC, EDC, DIC), you are almost certainly observing N-acylurea formation.
-
Causality (The "Why"): Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the branching point for both the desired reaction and a deleterious side reaction. While it can be attacked by the amine to form the amide, it can also undergo an intramolecular acyl migration to form a highly stable and unreactive N-acylurea.[10][11][12] This byproduct often has solubility properties very similar to the desired amide, making chromatographic separation difficult.[10]
-
Troubleshooting Steps:
-
Always Use an Additive: Never run a carbodiimide coupling without an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[6][13] These additives rapidly intercept the O-acylisourea to form an active ester. This active ester is more stable towards the intramolecular rearrangement but still sufficiently reactive towards the amine, thus minimizing N-acylurea formation.[13][14]
-
Switch to a Water-Soluble Carbodiimide: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The key advantage of EDC is that both the corresponding urea and the N-acylurea byproduct are water-soluble, allowing for their simple removal with an aqueous workup.[6][13]
-
Change Reagent Class: The most robust solution is to switch to a uronium or phosphonium salt (e.g., HATU, PyBOP). These reagents operate through a different mechanism that does not involve an O-acylisourea intermediate, thereby completely avoiding N-acylurea formation.[14][15]
dot graph TD; subgraph Carbodiimide Activation Pathway; A[α-Fluoro Acid + Carbodiimide (EDC/DCC)] --> B{O-Acylisourea Intermediate}; end subgraph Desired Pathway; B -- "+ Amine" --> C[Desired Amide]; end subgraph Side Reaction Pathway; B -- "Intramolecular Rearrangement" --> D[N-Acylurea Byproduct]; end subgraph Mitigation Strategy; B -- "+ Additive (HOBt/HOAt)" --> E{Active Ester}; E -- "+ Amine" --> C; end style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px; style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px; style E fill:#FBBC05,stroke:#202124,stroke-width:2px;
Carbodiimide reaction pathways.
-
Question 3: I've successfully formed my amide, but I'm seeing significant epimerization at the α-carbon. How can I preserve stereochemical integrity?
Answer: Epimerization is a major risk with α-substituted acids, and the electron-withdrawing fluorine atom can unfortunately exacerbate the problem.
-
Causality (The "Why"): The fluorine atom increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted from the activated acid intermediate (e.g., the O-acylisourea or active ester). This can lead to the formation of a planar oxazolone intermediate, which upon reaction with the amine, can result in a racemic or epimerized product. The choice of coupling reagent, base, and temperature are all critical.[16]
-
Troubleshooting Steps:
-
Use a Superior Additive: If using a carbodiimide, HOAt is demonstrably better at suppressing racemization than HOBt. Uronium reagents based on HOAt, like HATU , are therefore excellent choices.[17]
-
Control Your Base:
-
Use a weaker, non-nucleophilic base. If your protocol calls for diisopropylethylamine (DIPEA), try switching to N-methylmorpholine (NMM), which is less basic and can reduce epimerization rates.[6]
-
Use the minimum necessary equivalents of base. For uronium salt couplings, 1.5-2.0 equivalents are typically sufficient. Excess base creates a more favorable environment for deprotonation and epimerization.
-
-
Maintain Low Temperatures: Perform the activation and coupling at 0 °C. Avoid letting the reaction warm to room temperature for extended periods if epimerization is a known issue.
-
Consider an Epimerization-Free Method: For extremely sensitive substrates, umpolung amide synthesis (UmAS) from α-fluoronitroalkanes has been shown to proceed with complete conservation of enantioenrichment, avoiding the epimerization-prone activated acyl intermediate altogether.[18]
-
Frequently Asked Questions (FAQs)
Q1: Why are α-fluoro acids so much more challenging to couple than their non-fluorinated analogs?
The difficulty stems from a combination of electronic and steric factors. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which deactivates the carboxylic acid and makes the initial activation step more difficult.[1] Additionally, the fluorine atom, while small, introduces steric bulk directly adjacent to the reaction center, which can hinder the approach of bulky coupling reagents and amines.[2][3]
Q2: How do I choose between a carbodiimide (like EDC/HOBt) and a uronium salt (like HATU)?
The choice depends on the complexity of your substrates, your budget, and the importance of minimizing side reactions.
-
EDC/HOBt: This is a cost-effective, reliable choice for simpler, unhindered substrates where high efficiency is not paramount. The ease of removing the water-soluble byproducts is a significant advantage.[14][19]
-
HATU: While more expensive, HATU is significantly more efficient and faster, especially for sterically hindered or electron-deficient substrates.[5][14] It is the superior choice when you need to minimize racemization and ensure the highest possible yield for a challenging coupling.[4]
Q3: What is the correct order of addition for the reagents?
The correct order is crucial to prevent side reactions. You should almost always pre-activate the carboxylic acid. The standard procedure is:
-
Dissolve the α-fluoro carboxylic acid, the coupling reagent (e.g., HATU), and any additive (if applicable) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the non-nucleophilic base (e.g., DIPEA) and stir for a few minutes (5-15 min) at 0 °C or room temperature. This allows for the formation of the active ester intermediate.
-
Finally, add the amine to the pre-activated mixture.
This order prevents the coupling reagent from reacting directly with the amine, which can form an unreactive guanidinium byproduct in the case of uronium salts.[15]
Data & Protocols
Comparative Overview of Common Coupling Reagents
| Reagent System | Relative Reactivity | Epimerization Risk | Common Byproducts | Best Use Case |
| EDC / HOBt | Moderate | Moderate to High | N-Acylurea, Water-soluble urea | Cost-effective coupling of less-hindered, non-chiral, or robustly chiral substrates.[8][14] |
| HATU / DIPEA | Very High | Low | Tetramethylurea | The "gold standard" for difficult, sterically hindered, and epimerization-prone couplings.[4][14][17] |
| COMU / DIPEA | Very High | Low | Morpholine-based byproducts | An excellent, highly soluble, and safer alternative to HATU with comparable or superior performance.[4][6] |
| In Situ Acyl Fluoride | High | Very Low | Varies with reagent (e.g., TFFH) | "Last resort" for extremely hindered or electronically deactivated substrates where other methods fail.[2][7] |
Experimental Protocols
Protocol 1: Robust Amide Coupling with HATU
This protocol is a reliable starting point for most challenging α-fluoro acid couplings.
-
Materials:
-
α-Fluoro carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF or DCM (to achieve 0.1-0.2 M concentration)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add the α-fluoro carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids. Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.0 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.
-
Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.[20]
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and perform a standard aqueous workup (e.g., wash with 5% aq. citric acid, sat. aq. NaHCO₃, and brine) to remove DMF and byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Protocol 2: High-Challenge Coupling via In Situ Acyl Fluoride Formation
This protocol is adapted for cases where even potent uronium reagents are insufficient.[3][7]
-
Materials:
-
α-Fluoro carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or similar fluorinating agent (1.1 equiv)
-
DIPEA or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous DCM
-
-
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the α-fluoro carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add the fluorinating agent (e.g., TFFH, 1.1 equiv) and the base (e.g., collidine, 3.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride. You can monitor its formation via IR spectroscopy (look for a strong carbonyl stretch ~1845 cm⁻¹) or ¹⁹F NMR if feasible.[21]
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Stir at room temperature or heat gently (e.g., 40 °C) until the reaction is complete, monitoring by LC-MS. These reactions can be slow, sometimes requiring overnight stirring.[7]
-
Upon completion, quench the reaction with water or sat. aq. NaHCO₃.
-
Perform a standard aqueous workup, dry the organic layer, concentrate, and purify by column chromatography.
-
Troubleshooting Workflow
Troubleshooting workflow.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (Note: While the direct link is not provided, this is a foundational review in the field, often cited by sources like and[6]).
-
Pace, V., & Holzer, W. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 25(63), 14255-14269. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Jadidi, K., & Aghaei, M. (2010). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 122(4), 577-580. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Note: General reference on the importance of amide synthesis, often cited in broader contexts like[22]).
-
Gao, W., Sresht, V., & Coley, C. W. (2022). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 13(37), 11136-11147. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
ChemRxiv. (2023, July 28). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Synthesis of complex unnatural fluorine-containing amino acids. [Link]
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
-
ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
Tokyo University of Science. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted β-Thiolactone. [Link]
-
National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
-
CD Bioparticles. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. (2022, March 24). amide coupling help. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
-
Waseda University Repository. Epimerization of Peptide. [Link]
-
Semantic Scholar. Amide bond formation by using amino acid fluorides. [Link]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-3-(oxan-3-yl)propanoic Acid Reactions
Welcome to the technical support center for 2-Fluoro-3-(oxan-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve success in your synthetic endeavors.
Understanding the Challenge: The Structure of this compound
The primary obstacle in reactions involving this compound is steric hindrance. This arises from the combination of two structural features:
-
The α-Fluoro Substituent: The highly electronegative fluorine atom at the α-position can influence the electronic properties of the carboxyl group.
-
The Bulky β-(oxan-3-yl) Group: The tetrahydropyran (oxane) ring at the β-position presents a significant physical barrier, impeding the approach of reagents to the carboxylic acid's reaction center.[1][2]
This combination can lead to sluggish reaction rates, low yields, and in some cases, complete reaction failure with standard protocols. This guide provides strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are standard amide coupling reactions (e.g., using DCC/DMAP) ineffective for this molecule?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and even 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) are often not potent enough to activate the sterically hindered carboxylic acid of this compound efficiently.[3] The bulky oxane ring physically blocks the approach of the coupling reagents and the amine nucleophile. Forcing conditions with these reagents can lead to side reactions and low yields.
Q2: How does the α-fluoro group affect the reactivity of the carboxylic acid?
A2: The electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic acid proton, but it can also influence the reactivity of the carbonyl group. While this electronic effect can sometimes be beneficial, in this case, the steric hindrance from the adjacent bulky group is the dominant factor limiting reactivity.
Q3: Are there any specific safety precautions I should take when working with this compound and the recommended reagents?
A3: Yes. Many of the potent coupling reagents and fluorinating agents are hazardous. For example, acyl fluorides are reactive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) and methanesulfonyl chloride should be handled with care.
Troubleshooting Common Reactions
This section provides solutions to common problems encountered during reactions with this compound.
Low Yield in Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or no product formation | Insufficient activation of the carboxylic acid due to steric hindrance. | Strategy 1: Acyl Fluoride Formation. Use a reagent like BTFFH to convert the carboxylic acid to a highly reactive acyl fluoride intermediate in situ.[4][5] Strategy 2: High-Potency Coupling Reagents. Employ powerful aminium/uronium salts like HATU, HBTU, or COMU.[3][6] | Acyl fluorides are small and highly electrophilic, minimizing steric clash and readily reacting with amines.[5] Potent coupling reagents form highly reactive activated esters that can overcome the steric barrier.[3] |
| Reaction stalls or is very slow | Steric hindrance slowing down the reaction rate. | Strategy 1: Increase Reaction Time and Temperature. Extend the reaction time (e.g., to 12-24 hours) and consider gentle heating (e.g., 80 °C).[4] Strategy 2: Microwave-Assisted Synthesis. Use a microwave reactor to accelerate the reaction. | Increased temperature provides the necessary activation energy to overcome the steric hindrance.[3] Microwave irradiation can efficiently heat the reaction mixture, driving difficult couplings to completion faster.[3] |
| Side product formation | Use of overly harsh conditions or inappropriate reagents. | Strategy: Mild Activation. The in situ formation of acyl fluorides with reagents like BTFFH is often milder than converting to an acid chloride, reducing side reactions.[5] | This approach avoids the harsh conditions often required for acid chloride formation, which can lead to decomposition or other unwanted side reactions. |
Low Yield in Esterification Reactions
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low conversion in Fischer Esterification | Steric hindrance preventing the alcohol from attacking the protonated carbonyl group. | Strategy 1: Use a Large Excess of Alcohol. Drive the equilibrium towards the product by using the alcohol as the solvent or in a large excess (10-fold or more).[7] Strategy 2: Active Esterification Catalysts. Use catalysts such as tin (II) chloride, tetrabutyl titanate, or butylchlorotin dihydroxide.[8][9] | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.[7] These catalysts are effective for sterically hindered substrates where traditional acid catalysts are insufficient.[8][9] |
| Reaction fails with bulky alcohols | Severe steric hindrance from both the carboxylic acid and the alcohol. | Strategy: Carboxylic Acid Activation. Activate the carboxylic acid first, for example, by forming a mixed anhydride with methanesulfonyl chloride, before adding the alcohol.[10] | The mixed anhydride is a more reactive intermediate than the protonated carboxylic acid, facilitating the attack of even a hindered alcohol.[10] |
Detailed Experimental Protocols
Protocol 1: BTFFH-Mediated Amide Coupling
This protocol is highly effective for coupling this compound with a variety of amines, including those that are sterically hindered or electron-deficient.[4][11]
Workflow Diagram:
Caption: BTFFH-mediated amide coupling workflow.
Materials:
-
This compound (1.3 equiv.)
-
Amine (1.0 equiv.)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.)[4]
-
N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.)[4]
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.3 equiv.) in anhydrous CH₂Cl₂.
-
Add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride intermediate.[4]
-
Coupling: Add the amine (1.0 equiv.) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Catalytic Esterification of Hindered Acid
This protocol is suitable for the esterification of this compound, particularly with primary or less hindered secondary alcohols.[8][9]
Reaction Scheme Diagram:
Caption: Catalytic esterification of the hindered acid.
Materials:
-
This compound (1.0 equiv.)
-
Alcohol (e.g., butanol, large excess, can be used as solvent)
-
Esterification catalyst (e.g., Tin (II) chloride, 0.01 - 1.0 wt.%)[8][9]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine this compound (1.0 equiv.), the alcohol (in large excess), and the esterification catalyst.
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC-MS. The reaction is continued until the acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the alcohol is volatile, remove the excess by rotary evaporation.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography or distillation.
References
- Method for esterifying sterically hindered carboxylic acids. Google Patents (JPH01287060A).
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. 2015 Dec 21. Available from: [Link]
-
The importance of the tetrahydropyran ring and the oxa-Diels–Alder... ResearchGate. Available from: [Link]
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing. 2025 Mar 17. Available from: [Link]
-
Method for esterifying hindered carboxylic acids. European Patent Office. Available from: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available from: [Link]
- Process for the activation of carboxylic acids. Google Patents (US4230849A).
-
Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2016 Jan 14;14(2):430-5. Available from: [Link]
-
Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. ACS Publications. 2021 May 14. Available from: [Link]
-
Tetrahydropyran. Wikipedia. Available from: [Link]
-
Catalysts used for the esterification reaction. ResearchGate. Available from: [Link]
-
Development of Highly Functionalized Tetrahydropyran Rings Via Sakurai Reaction. Available from: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. 2022 Aug 17. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022 Nov 16. Available from: [Link]
-
Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Front Bioeng Biotechnol. 2022 Aug 17;10:969012. Available from: [Link]
-
Development of new methods in tetrahydropyran ring synthesis. DR-NTU. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available from: [Link]
-
Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. 2022 Aug 17. Available from: [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents (CN105646216A).
-
The Synthesis of Sterically Hindered Amides. ResearchGate. 2025 Aug 09. Available from: [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available from: [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. 2024 Mar 11. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available from: [Link]
-
Give the relationship between the steric hindrance and the rate of esterification? askIITians. 2025 Sep 01. Available from: [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. Available from: [Link]
-
Steric Hindrance. Organic Chemistry - YouTube. 2024 Oct 21. Available from: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. 2016 Aug 08. Available from: [Link]
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- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Crystallization Methods for 2-Fluoro-3-(oxan-3-yl)propanoic Acid Salts
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of salts of 2-Fluoro-3-(oxan-3-yl)propanoic acid. Our objective is to move beyond simple protocols and offer a framework for rational decision-making and effective troubleshooting, grounded in established principles of physical and organic chemistry.
Introduction: The Molecule and Its Challenges
This compound is a chiral carboxylic acid with unique structural features that present specific challenges and opportunities in crystallization. The formation of a crystalline salt is a critical step in pharmaceutical development, often necessary to improve purity, stability, and handling properties.[1][2] Success depends on understanding how the molecule's constituent parts—the alpha-fluoro group, the bulky oxane ring, and the chiral center—dictate its behavior in solution and in the solid state.
-
Alpha-Fluoro Group: The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid, influencing salt formation thermodynamics. It can also participate in unique intermolecular interactions, potentially leading to different crystal packing arrangements or polymorphs.[3]
-
Oxane Ring: This bulky, flexible, and largely non-polar moiety dominates the molecule's steric profile and significantly impacts its solubility in various organic solvents.
-
Chiral Center: The stereocenter at the C2 position necessitates either the crystallization of a racemic mixture or, more commonly, a diastereomeric resolution to isolate a single enantiomer.[4][5][6]
This guide is structured to address the practical issues that arise from these molecular characteristics.
Part 1: Frequently Asked Questions (FAQs) - Planning & Strategy
This section addresses the critical decisions made before the first crystallization experiment is attempted.
Q1: How should I select a base (counter-ion) for salt formation?
A1: The choice of counter-ion is a critical decision that impacts not only the likelihood of forming a crystal but also the final properties of the salt, such as solubility and stability.[1][7]
Key Principles:
-
pKa Matching: A general rule for robust salt formation is that the difference in pKa between the base (pKa of the conjugate acid) and the acid should be at least 3 units (ΔpKa > 3). This ensures nearly complete proton transfer and favors the formation of an ionic salt rather than a cocrystal.[8] The alpha-fluoro group makes this compound a stronger acid than its non-fluorinated analog.
-
Chiral vs. Achiral Bases:
-
For Chiral Resolution: Use an enantiomerically pure chiral base. This forms a pair of diastereomeric salts with different solubilities, allowing for separation by crystallization.[4][5][9] Common examples include (R)- or (S)-1-phenylethylamine, brucine, or other commercially available resolving agents.[6][9]
-
For General Crystallization (of a racemate or a previously resolved acid): Use a simple achiral base. Inorganic bases (NaOH, KOH, Ca(OH)₂) or simple organic amines (Tris, tromethamine) are common. Sodium and potassium salts are frequently used due to their generally high solubility in water.[10][11]
-
Recommended Counter-ion Screening Panel:
| Counter-ion Class | Examples | Purpose & Considerations |
| Inorganic | Sodium (NaOH), Potassium (KOH), Calcium (Ca(OH)₂) | Forms simple, often highly crystalline salts. Good for initial crystallization trials if the acid is already enantiopure. |
| Chiral Amines | (R/S)-1-Phenylethylamine, (R/S)-α-Methylbenzylamine, Brucine, Cinchonidine | Primary method for chiral resolution. The different shapes of the resulting diastereomeric salts lead to differential solubility.[4][6] |
| Amine/Alcohol | Tromethamine (Tris) | Often used in pharmaceuticals to form stable, well-behaved salts. |
Q2: What is a systematic approach for selecting the right crystallization solvent?
A2: Solvent selection is the most critical experimental parameter.[12] The ideal solvent (or solvent system) is one in which the target salt has high solubility at an elevated temperature but low solubility at room temperature or below.
Systematic Screening Workflow:
-
Solubility Assessment: Test the solubility of your prepared salt at room temperature in a range of solvents with varying polarities and hydrogen bonding capabilities. A good starting point is ~10 mg of salt in 0.5 mL of solvent.
-
Temperature Coefficient: For solvents where the salt is sparingly soluble, heat the mixture. A good candidate will show a significant increase in solubility upon heating.
-
Anti-Solvent Screening: For solvents where the salt is highly soluble, consider an anti-solvent approach. The anti-solvent should be miscible with the primary solvent but one in which the salt is insoluble.[13]
Solvent Selection Workflow
Caption: A systematic workflow for solvent screening.
Recommended Initial Solvent Panel:
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol (IPA), Ethanol | Good balance of polarity; can engage in hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic, good for dissolving polar compounds. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, often a good choice for anti-solvent systems. |
| Ethers | Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF) | Lower polarity, often used as anti-solvents. |
| Hydrocarbons | Heptane, Toluene | Non-polar, almost always used as anti-solvents. |
| Nitriles | Acetonitrile (MeCN) | Polar aprotic, can yield unique crystal forms. |
| Water | H₂O | Use if forming a salt with an inorganic base (e.g., NaOH). |
Part 2: Experimental Protocol: Diastereomeric Resolution
This protocol outlines a general procedure for separating the enantiomers of this compound via diastereomeric salt crystallization.
Objective: To isolate one diastereomeric salt in high purity and diastereomeric excess (d.e.).
Materials:
-
Racemic this compound (1.0 eq)
-
Chiral resolving agent, e.g., (R)-1-Phenylethylamine (0.5 - 1.0 eq)
-
Candidate solvent (determined from screening)
-
Anti-solvent (if required)
Procedure:
-
Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic acid (1.0 eq) in the chosen solvent at an elevated temperature (e.g., 60-80 °C). Use a sufficient amount of solvent to ensure complete dissolution.
-
Addition of Resolving Agent: Slowly add the chiral amine (start with 0.5 eq) to the hot solution. Observe for any spontaneous precipitation. If the solution remains clear, continue stirring at temperature for 15-30 minutes.
-
Inducing Crystallization (Cooling Method):
-
Turn off the heat and allow the solution to cool slowly towards room temperature. Slow cooling is crucial for forming large, well-defined crystals.[12]
-
If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Inducing Crystallization (Anti-Solvent Method):
-
While maintaining the solution at an elevated temperature, add the anti-solvent dropwise until turbidity (cloudiness) is observed and persists.
-
Add a small amount of the primary solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
-
Maturation: Once a significant amount of solid has formed, continue stirring the slurry at room temperature (or lower, e.g., 0-5 °C) for several hours (2-12 h). This "aging" or "maturation" step allows the system to reach equilibrium, often improving the diastereomeric purity of the solid.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent (or a mixture of the solvent/anti-solvent) to remove impure mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Analysis:
Part 3: Troubleshooting Guide
This section addresses common failures encountered during crystallization experiments in a question-and-answer format.
Problem: No Crystals Form / Oiling Out
Q: My solution became cloudy and formed a sticky, oily liquid at the bottom of the flask instead of a crystalline solid. What went wrong and how can I fix it?
A: This phenomenon, known as "oiling out," is a common problem that occurs when nucleation is bypassed in favor of liquid-liquid phase separation. It typically happens when the solution is supersaturated to a very high degree, often at a temperature above the melting point of the impure solid.[16]
Immediate Corrective Actions:
-
Re-dissolve: Place the flask back on the heat source.
-
Add More Solvent: Add more of the primary ("good") solvent in small portions (e.g., 10% volume increments) until the oil completely re-dissolves, creating a clear solution.[16]
-
Attempt Re-crystallization:
-
Cool Slower: Allow the flask to cool much more slowly. Insulating the flask with glass wool can help.
-
Seed the Solution: If you have a small crystal of the desired product, add it to the solution once it has cooled slightly. Seeding provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[17]
-
Try a Different Solvent System: The chosen solvent may be unsuitable. A less-viscous solvent or a different solvent/anti-solvent ratio may be required.
-
Troubleshooting Flowchart: Oiling Out
Caption: Decision tree for troubleshooting "oiling out".
Problem: Polymorphism and Inconsistent Results
Q: I've run the same crystallization procedure twice, but the XRPD patterns of the two batches are different. What is happening?
A: You are likely observing polymorphism. Polymorphs are different crystalline forms of the same chemical entity that have distinct crystal lattice arrangements.[8][18] These different forms can have significantly different physical properties, including solubility, stability, and melting point.[18][19]
Common Causes and Solutions:
-
Solvent Effects: The solvent from which a material crystallizes can direct the formation of a specific polymorph. Even trace amounts of impurities or co-solvents can have an effect.
-
Solution: Strictly control the solvent source and purity. If using a mixed solvent system, control the composition precisely. Experiment with a completely different solvent class to see if you can reliably target a single form.
-
-
Temperature and Cooling Rate: The temperature at which crystals nucleate and grow can determine the polymorphic form.[12] Metastable forms often appear with rapid cooling, while the thermodynamically stable form is favored by slow cooling and longer maturation times.[18]
-
Solution: Implement a precise, automated cooling profile. Compare a "crash cool" process with a slow, linear cool over several hours to map out the polymorphic landscape.
-
-
Solvate/Hydrate Formation: If your solvent (e.g., water, toluene) becomes incorporated into the crystal lattice, you have formed a solvate or hydrate.[2] This will have a completely different XRPD pattern.
-
Solution: Use thermogravimetric analysis (TGA) to check for weight loss corresponding to trapped solvent. If a solvate is identified, you may need to switch to a solvent that is less likely to be incorporated into the crystal structure.
-
Problem: Low Yield
Q: My crystallization produced beautiful crystals, but the final yield was only 30%. How can I improve this?
A: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.[16]
Strategies to Improve Yield:
-
Optimize the Solvent Volume: You may have used too much solvent.[16] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Carefully repeat the crystallization, reducing the initial solvent volume.
-
Lower the Final Isolation Temperature: Solubility decreases as temperature decreases. After cooling to room temperature, chill the slurry in an ice bath or refrigerator (0-5 °C) for several hours before filtration to maximize the amount of product that crystallizes out of solution.
-
Use an Anti-Solvent: If cooling alone gives poor yield, a carefully controlled addition of an anti-solvent to the cold mother liquor can precipitate more product. Be aware that this can sometimes cause the precipitation of impurities as well.
-
Concentrate the Mother Liquor: After the first filtration, you can carefully evaporate a portion of the solvent from the mother liquor and cool the concentrated solution again to obtain a "second crop" of crystals. Note that this second crop may be of lower purity than the first.
Part 4: Essential Crystal Characterization
Q: I have a solid powder. What analytical tests are essential to confirm I have the correct crystalline salt?
A: A combination of techniques is required to fully characterize a crystalline material and ensure batch-to-batch consistency.[14][15][20][21]
Primary Characterization Techniques:
| Technique | Information Provided | Why It's Important |
| X-Ray Powder Diffraction (XRPD) | Crystalline "fingerprint." Provides information on the crystal lattice structure, allowing for polymorph identification.[22] | The definitive method for identifying the solid form and detecting polymorphism or phase changes between batches. |
| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting point, phase transitions, and decomposition.[1] | Provides the melting point of the salt and can reveal the presence of different polymorphs, which often have distinct melting points or undergo transitions upon heating. |
| Thermogravimetric Analysis (TGA) | Measures weight change as a function of temperature. | Essential for identifying if the material is a hydrate or a solvate by detecting weight loss corresponding to the loss of water or solvent.[1] |
| Optical Microscopy | Visual information on crystal size, shape (habit), and quality.[20] | A quick and powerful way to assess if changes in process parameters are affecting the crystal habit (e.g., changing from plates to needles), which can impact filtration and drying performance.[2] |
| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and salt stoichiometry. | ¹H and ¹⁹F NMR can be used to confirm the chemical identity and purity of the acid component and, by integration, determine the ratio of acid to counter-ion. |
References
- Analytical techniques for studying and characterizing polymorphs - Oxford Academic. (n.d.).
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). CHIMIA International Journal for Chemistry.
- Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2263–2266.
- Various techniques for study of Crystal Properties. (n.d.). Slideshare.
- CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.
- Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical.
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.).
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017, November 1). Monash University.
- Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
- Polymorphism and its importance in pharmaceutical industry. (2025, September 15). Fiveable.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Technology Networks.
- Solid Form Developability Evaluation. (2026, January 28). Crystal Pharmatech.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
- Chiral resolution. (n.d.). Wikipedia.
- Crystallisation in pharmaceutical processes. (n.d.). BIA.
- Crystallization in drug development. (2024, October 22). Syrris.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Guide for crystallization. (n.d.).
- Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts.
- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. (2022, November 3). ACS Publications.
- A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech.
- The Solubility Rules. (n.d.).
- E3: Solubility Constants for Compounds at 25°C. (2020, November 2). Chemistry LibreTexts.
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- 17. unifr.ch [unifr.ch]
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- 22. acadpubl.eu [acadpubl.eu]
Removing impurities from commercial 2-Fluoro-3-(oxan-3-yl)propanoic acid
Technical Support Center: Purification & Troubleshooting for 2-Fluoro-3-(oxan-3-yl)propanoic Acid
Current Status: Online Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: F-OX-PROP-001
Introduction: The "Invisible" Challenges of Alpha-Fluorinated Acids
Welcome to the technical support portal. You are likely here because your commercial batch of This compound is behaving unexpectedly—perhaps it is an intractable oil, shows "ghost" peaks in the NMR, or fails to crystallize.
This molecule presents a unique "perfect storm" of purification challenges:
-
The
-Fluorine Effect: It significantly lowers the (increasing acidity) compared to its non-fluorinated analogs, altering standard extraction protocols. -
The Oxane Ring: It introduces polarity and potential stereochemical complexity (diastereomers) without providing a strong handle for UV detection.
-
Physical State: Like many
-fluoro acids, it often exists as a waxy solid or viscous oil, making recrystallization difficult without salt formation.
This guide moves beyond generic advice, offering chemically grounded solutions for these specific issues.
Module 1: Diagnostic Triage (Know Your Enemy)
User Question: My LCMS shows a single peak, but the NMR looks "messy" around 4.8-5.2 ppm. Is the material degrading?
Technical Diagnosis:
It is likely not degradation, but diastereomeric impurity . The molecule has two chiral centers: the
-
The Fluorine "Tell": The
-proton is split by both the fluorine atom ( Hz) and the adjacent methylene protons. This creates a wide, complex multiplet (dt or ddd) that can overlap with other signals. -
The Fix: Run a
-decoupled NMR . If the multiplet collapses into a simpler triplet/dd, the "mess" is inherent coupling. If you see dual fluorine peaks in the NMR, you have diastereomers.
Workflow: Impurity Identification
Caption: Logical workflow for distinguishing between stereoisomers and chemical byproducts using NMR and LCMS.
Module 2: The "pH Switch" Extraction Protocol
Technical Diagnosis:
You are treating the fluorinated acid like a standard organic acid. It is not. The electron-withdrawing fluorine atom stabilizes the carboxylate, significantly lowering the
-
Target
: ~2.7 (Estimated for -fluoro acids). -
Impurity
: ~4.8 (Standard aliphatic acids, e.g., des-fluoro analog).
The Solution:
Exploit this
Protocol: Differential pH Extraction
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).
-
The Critical Wash (pH 3.8): Extract the organic layer with a Citrate Buffer (pH 3.8) .
-
Mechanism:[2] The target (2-Fluoro acid) ionizes (
) and moves to the water. The impurity ( ) stays in the EtOAc.
-
-
Phase Separation: Keep the Aqueous layer. (Discard organic if removing non-polar trash/non-fluoro acids).
-
Acidification: Acidify the aqueous layer to pH 1.0 using 1M HCl.
-
Final Extraction: Extract the aqueous layer with EtOAc (
). The target is now protonated and returns to the organic phase.
Visualizing the pH Switch
Caption: The "pH Switch" leverages the increased acidity of alpha-fluoro acids to separate them from weaker acid impurities.
Module 3: Salt Formation (The "Magic Bullet" for Oils)
User Question: The material is a sticky oil. I need a solid for stability studies. Recrystallization from hexanes failed.
Technical Diagnosis:
The Solution: Form a crystalline salt with a bulky amine. Dicyclohexylamine (DCHA) is the industry standard for this. It adds molecular weight and crystallinity.
Protocol: DCHA Salt Formation
-
Dissolve: Dissolve 1.0 g of the acid in 10 mL of Acetone or EtOAc.
-
Add Amine: Add 1.05 equivalents of DCHA dropwise at room temperature.
-
Precipitate: A white solid should form immediately. If not, cool to 0°C and scratch the glass.
-
Filter & Wash: Filter the solid and wash with cold acetone.
-
Recovery (Optional): To get the free acid back, suspend the salt in EtOAc and wash with 1M
(preferred over HCl to prevent volatile acid loss).
| Parameter | Value/Recommendation |
| Solvent | Acetone (preferred) or EtOAc |
| Amine | Dicyclohexylamine (DCHA) or Benzylamine |
| Stoichiometry | 1.05 equivalents relative to acid |
| Recovery Acid | 1M Potassium Bisulfate ( |
Module 4: Chromatographic Solutions
User Question: I have to use Prep-HPLC. The peak tails badly on my C18 column.
Technical Diagnosis:
Carboxylic acids interact with residual silanols on the silica backbone of C18 columns, causing tailing. The
The Solution: You must suppress ionization and shield silanols.
-
Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . Do not use neutral buffers. The pH must be < 2.5 to keep the acid protonated (
). -
Stationary Phase: If separation of the des-fluoro impurity is required, standard C18 often fails because the hydrophobicity change is minimal.
-
Recommendation: Use a Pentafluorophenyl (PFP) column. The "fluorine-fluorine" interaction provides unique selectivity for fluorinated compounds that C18 cannot achieve.
-
References
-
Acidity of
-Fluoro Acids: The inductive effect of fluorine lowers the of carboxylic acids by approximately 1.5–2.0 units compared to the parent acid. -
Salt Formation for Purification: Dicyclohexylamine (DCHA) salts are a standard method for isolating and purifying non-crystalline carboxylic acids.
-
Chromatographic Separation: Fluorinated stationary phases (PFP)
-
Source: Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Link
-
-
Des-fluoro Impurity Challenges: Separation of des-fluoro impurities often requires high-efficiency columns or specific chiral selectors due to structural similarity.
-
Source: ResearchGate. (2015). Ultrafast separation of desfluoro impurities. Link
-
Sources
Validation & Comparative
Navigating Molecular Complexity: A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-3-(oxan-3-yl)propanoic acid
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Molecules with multiple stereocenters and functional groups, such as 2-Fluoro-3-(oxan-3-yl)propanoic acid, present a significant analytical challenge. The presence of a fluorine atom, a chiral center at the alpha-carbon, and a substituted oxane ring with its own stereocenter, necessitates a sophisticated, multi-faceted analytical approach. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of this compound, offering a rationale for the expected spectral features. Furthermore, it presents a comparative overview of complementary spectroscopic techniques, underscoring the synergistic power of a multi-modal analytical workflow for unambiguous structure confirmation.
The Analytical Challenge: Unraveling the Structure of this compound
The inherent complexity of this compound arises from several structural features that directly influence its spectroscopic signature. The two chiral centers (at C2 and C3' of the oxane ring) give rise to the possibility of diastereomers, each with a unique three-dimensional arrangement and, consequently, a distinct NMR spectrum. The fluorine atom at C2 introduces heteronuclear coupling with adjacent protons, further splitting the signals and providing valuable structural information. Moreover, the protons on the oxane ring and the methylene bridge are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[1][2] A thorough understanding of these principles is paramount for an accurate interpretation of the spectroscopic data.
Decoding the ¹H NMR Spectrum: A Predicted Analysis
A detailed prediction of the ¹H NMR spectrum is a critical first step in the analytical process. By dissecting the molecule into its constituent spin systems, we can anticipate the chemical shift, multiplicity, and coupling constants for each proton.
Caption: Molecular structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is typically broad and downfield shifted. Its chemical shift is concentration and solvent dependent.[3] |
| Ha | 4.8 - 5.2 | Doublet of Doublets of Doublets (ddd) | ²JHF ≈ 45-50 Hz, ³JHHb ≈ 4-8 Hz, ³JHHc ≈ 2-5 Hz | This proton is significantly deshielded by the adjacent fluorine and carbonyl group. It will exhibit a large two-bond coupling to fluorine (²JHF) and three-bond couplings to the diastereotopic methylene protons (Hb and Hc).[4] |
| Hb | 2.0 - 2.4 | Multiplet | ²JHbHc ≈ 14-16 Hz, ³JHaHb ≈ 4-8 Hz, ³JH'Hb ≈ 6-10 Hz | Part of a diastereotopic methylene pair adjacent to a stereocenter, leading to a complex multiplet.[5] It will show geminal coupling to Hc and vicinal coupling to Ha and the oxane proton H'. |
| Hc | 1.8 - 2.2 | Multiplet | ²JHbHc ≈ 14-16 Hz, ³JHaHc ≈ 2-5 Hz, ³JH'Hc ≈ 3-6 Hz | The other proton of the diastereotopic pair, also resulting in a complex multiplet with geminal and vicinal couplings.[5] |
| Oxane Protons | 3.2 - 4.2 and 1.4 - 1.9 | Complex Multiplets | - | The protons on the oxane ring will reside in a complex set of overlapping multiplets. The protons on carbons adjacent to the oxygen (C2' and C6') will be deshielded and appear in the 3.2 - 4.2 ppm range. The remaining protons will be in the more shielded 1.4 - 1.9 ppm region. The presence of the substituent at C3' and the ring conformation will lead to complex splitting patterns. |
| H' (at C3') | 1.9 - 2.3 | Multiplet | - | This methine proton on the oxane ring will be coupled to the adjacent methylene protons on the ring and to the diastereotopic protons Hb and Hc, resulting in a complex multiplet. |
Comparative Analysis of Complementary Analytical Techniques
While ¹H NMR provides a wealth of structural information, a truly robust characterization relies on the corroborating evidence from other analytical methods.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. For this compound, the proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the nine carbon atoms.
Expected Observations:
-
Carbonyl Carbon (C1): A signal in the range of 170-180 ppm.
-
Fluorinated Carbon (C2): This carbon will appear as a doublet due to one-bond coupling with fluorine (¹JCF), with a typical coupling constant of 160-180 Hz.[6] Its chemical shift will be in the range of 85-95 ppm.
-
Methylene Bridge Carbon (C3): A signal around 30-40 ppm.
-
Oxane Ring Carbons: The carbons adjacent to the oxygen (C2' and C6') will appear in the 60-70 ppm range, while the other carbons (C3', C4', C5') will be found in the 20-40 ppm region. The carbon bearing the substituent (C3') may show a slightly different chemical shift compared to an unsubstituted oxane.
The combination of chemical shifts and C-F coupling provides unambiguous confirmation of the carbon framework and the position of the fluorine substituent.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive technique for structural analysis.[7][8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to high sensitivity and sharp signals.
Expected Observations:
-
A single resonance in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment.
-
The chemical shift of the fluorine signal will be characteristic of a fluorine atom attached to a secondary carbon adjacent to a carbonyl group.
-
In the proton-coupled ¹⁹F NMR spectrum, the signal will be split by the adjacent protons (Ha, Hb, and Hc), providing further confirmation of the connectivity. The large two-bond coupling to Ha (²JHF) will be particularly informative.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.
Expected Observations:
-
Molecular Ion Peak (M⁺): An accurate mass measurement using high-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₁₃FO₃).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the fluorine atom (-F), and fragmentation of the oxane ring. The observation of fragments corresponding to these losses would provide strong evidence for the proposed structure.[10][11] For instance, a peak corresponding to [M-HF]⁺ or [M-COOH]⁺ would be expected.
Experimental Protocols
Protocol for High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[13][14] The choice of solvent can influence the chemical shift of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) should be used.
-
To confirm the identity of the acidic proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound, integrating the discussed spectroscopic techniques.
Caption: A streamlined workflow for the structural analysis of this compound.
Conclusion
The structural characterization of a complex molecule like this compound demands a meticulous and integrated analytical strategy. While a detailed prediction of the ¹H NMR spectrum provides a foundational understanding of the molecule's proton environment, its true power is realized when used in concert with other spectroscopic techniques. ¹³C NMR confirms the carbon backbone, ¹⁹F NMR offers a highly sensitive probe of the fluorine's location and coupling interactions, and mass spectrometry validates the molecular weight and provides fragmentation clues. By synergistically applying these methods, researchers and drug development professionals can achieve an unambiguous and confident structural elucidation, a critical step in advancing chemical and pharmaceutical research.
References
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
- Jackson, G. E. (2000). NMR spectroscopy of fluorine-19. Annual Reports on NMR Spectroscopy, 40, 1-49.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]
- Gill, A., & Agback, T. (2018). The role of 19F NMR in drug discovery and development. Expert Opinion on Drug Discovery, 13(1), 69-79.
- Hoffmann, R. W. (2008). The challenge of diastereomer analysis by NMR spectroscopy.
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]
-
Jonathan Clayden's Organic Chemistry. Spotting diastereotopic protons in the NMR spectrum. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Reddit. [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. [Link]
-
Nature. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of Wisconsin-Madison. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. [Link]
-
University of São Paulo. Chemical Shifts 1H-NMR. [Link]
-
ACS Publications. Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Pearson. The molecule that gave the mass spectrum shown here contains a ha.... [Link]
-
PubMed. Evaluation of NMR predictors for accuracy and ability to reveal trends in 1 H NMR spectra of fatty acids. [Link]
-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
University of Wisconsin-Madison. Table of characteristic proton NMR chemical shifts. [Link]
-
Cheminfo.org. Predict 1H NMR spectra. [Link]
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A Comparative Analysis of 2-Fluoro-3-(oxan-3-yl)propanoic Acid and its Non-Fluorinated Analogs for Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of α-Fluorination on Physicochemical Properties and Metabolic Stability
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 2-Fluoro-3-(oxan-3-yl)propanoic acid and its non-fluorinated counterpart, 3-(oxan-3-yl)propanoic acid. By examining their physicochemical properties and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the profound impact of α-fluorination. While experimental data for these specific molecules is not publicly available, this guide will leverage data from close structural analogs and established principles of fluorine chemistry to provide a robust comparative framework.
The Power of Fluorine in Medicinal Chemistry
The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its properties. In the context of carboxylic acids, α-fluorination is a particularly powerful tool. The strong electron-withdrawing inductive effect of fluorine significantly influences the acidity of the carboxylic acid group, which in turn affects the compound's ionization state at physiological pH. This has cascading effects on its solubility, lipophilicity, membrane permeability, and interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.
Physicochemical Properties: A Tale of Two Molecules
The key physicochemical parameters that govern a drug's pharmacokinetic profile are its acidity (pKa) and lipophilicity (LogP). Below, we compare the expected values for our target molecules based on data from close structural analogs.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | This compound (Predicted) | 3-(oxan-3-yl)propanoic acid (Predicted) | Rationale for Predicted Difference |
| pKa | ~2.7 | ~4.1 | The potent electron-withdrawing inductive effect of the α-fluorine atom stabilizes the carboxylate anion, leading to a significant increase in acidity (lower pKa). |
| LogP | ~0.6 | ~0.7 | The introduction of a single fluorine atom generally has a minor impact on lipophilicity. A slight increase or decrease is possible depending on the overall molecular context. |
Note: Predicted values are based on data for 2-fluoropropanoic acid (pKa ~2.68, XLogP3 ~0.6)[1][2] and 3-(5-oxooxolan-2-yl)propanoic acid (pKa ~4.12)[3] and 3-(oxan-3-yl)propanoic acid (XlogP ~0.7).[4] It is crucial to experimentally verify these values for the specific compounds of interest.
The Inductive Effect of Fluorine on Acidity
The most dramatic difference between the fluorinated and non-fluorinated analogs lies in their acidity. The α-fluorine atom in this compound exerts a strong electron-withdrawing effect, pulling electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, making the parent acid a stronger acid, which is reflected in a lower pKa value.
Caption: Inductive effect of α-fluorination on carboxylate anion stability.
Metabolic Stability: The Carbon-Fluorine Shield
A significant advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.
For 3-(oxan-3-yl)propanoic acid, the carbon atom alpha to the carboxyl group is a potential site for oxidative metabolism. The introduction of a fluorine atom at this position in this compound effectively "shields" this site from enzymatic attack, which is expected to lead to a longer metabolic half-life.
Table 2: Expected Metabolic Stability Profile
| Compound | Expected Metabolic Stability | Rationale |
| This compound | Higher | The strong C-F bond at the α-position blocks a potential site of oxidative metabolism. |
| 3-(oxan-3-yl)propanoic acid | Lower | The α-carbon is susceptible to hydroxylation and other oxidative transformations by CYP enzymes. |
Biological Implications for Drug Development
The pronounced differences in pKa and metabolic stability between the fluorinated and non-fluorinated analogs have significant implications for their potential as drug candidates.
-
Improved Pharmacokinetics: The enhanced metabolic stability of the fluorinated compound is likely to result in a longer in vivo half-life, reduced clearance, and potentially improved oral bioavailability.
-
Target Engagement: The change in acidity will alter the ionization state of the molecule at physiological pH. A lower pKa means the fluorinated analog will exist predominantly in its anionic carboxylate form. This can have a profound impact on its ability to bind to its biological target, as ionic interactions are often crucial for ligand-receptor binding.
-
Reduced Off-Target Effects: By blocking a major metabolic pathway, fluorination can lead to a more predictable metabolic profile with fewer metabolites, potentially reducing the risk of off-target effects or the formation of reactive metabolites.
Experimental Protocols
To empower researchers to validate these predicted properties for their specific compounds, we provide the following detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH to determine the acid dissociation constant.
Materials:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water (degassed)
-
The carboxylic acid sample
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of degassed deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Materials:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
The compound of interest
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Sample Addition: Add a known amount of the compound to a mixture of the two prepared phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.
Sources
Metabolic Stability of 2-Fluoro-3-(oxan-3-yl)propanoic Acid Derivatives: A Strategic Guide
Topic: Metabolic Stability of 2-Fluoro-3-(oxan-3-yl)propanoic Acid Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the This compound scaffold represents a critical bioisostere often employed to modulate the pharmacokinetic (PK) profile of fatty acid mimetics, GPR40 agonists, and PPAR modulators. While the parent compound, 3-(oxan-3-yl)propanoic acid , suffers from rapid clearance due to extensive
This guide objectively compares the metabolic stability of the 2-fluoro derivative against its non-fluorinated parent and other analogs, providing mechanistic insights, comparative data, and experimental protocols to validate these findings in your own pipeline.
Part 1: The Stability Challenge (The "Why")
To understand the value of the 2-fluoro derivative, one must first diagnose the metabolic liabilities of the parent scaffold.
The Liability: -Oxidation
The primary metabolic soft spot for propanoic acid derivatives bearing lipophilic tails (like the oxanyl ring) is mitochondrial
-
Mechanism: The carboxylic acid is converted to an Acyl-CoA thioester. The enzyme Acyl-CoA Dehydrogenase then attempts to abstract a proton from the
-position (C2) and a hydride from the -position (C3) to form an -unsaturated thioester. -
Result: Rapid chain shortening and clearance of the drug.
The Liability: Acyl Glucuronidation
Carboxylic acids are prone to Phase II conjugation by UDP-glucuronosyltransferases (UGTs).
-
Mechanism: The carboxylate attacks UDP-glucuronic acid, forming an acyl glucuronide.
-
Risk: These metabolites can be reactive electrophiles, leading to covalent binding with plasma proteins (idiosyncratic toxicity) or rapid biliary excretion.
Part 2: The Fluorine Solution (The "How")
The introduction of a fluorine atom at the C2 (
Blockade of -Oxidation
The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). More importantly, the high electronegativity of fluorine lowers the energy of the transition state for proton abstraction.
-
Effect: The Acyl-CoA Dehydrogenase cannot abstract the
-fluorine (or the remaining -proton is sterically/electronically shielded), effectively shutting down the entire -oxidation cycle.
pKa Modulation & Glucuronidation
Fluorine is highly electron-withdrawing.
-
Effect: It lowers the pKa of the carboxylic acid (typically by 1–1.5 log units). This increases the fraction of ionized species at physiological pH, which can reduce the affinity for UGT enzymes and decrease the reactivity of any formed acyl glucuronides, improving the safety profile.
Ether Stabilization
The oxan-3-yl (tetrahydropyran) ring is an ether. Ethers are susceptible to oxidative dealkylation by CYPs (typically CYP3A4/2D6) at the carbon
-
Effect: The electron-withdrawing inductive effect of the nearby fluorine atom reduces the electron density on the ether carbons, making them less prone to radical abstraction by the high-valent Iron-Oxo species of Cytochrome P450.
Part 3: Comparative Performance Guide
The following data summarizes the typical impact of
Table 1: Metabolic Stability Profile Comparison
| Parameter | Parent: 3-(oxan-3-yl)propanoic acid | Lead: this compound | 2,2-Difluoro Analog |
| Primary Metabolic Route | Phase I Hydroxylation (Minor), Renal Excretion | Renal Excretion, Minor Phase I | |
| Microsomal Stability ( | < 15 min (High Clearance) | > 60 min (Low/Med Clearance) | > 120 min (Low Clearance) |
| Hepatocyte | > 40 | < 10 | < 5 |
| Chiral Stability | Prone to racemization (if substituted) | Configurationally Stable | N/A (Achiral) |
| Lipophilicity (LogD | Baseline | +0.2 to +0.5 increase | +0.5 to +0.8 increase |
| Acyl Glucuronide Reactivity | High (Toxicophore risk) | Low (Safer profile) | Negligible |
Analyst Note: While the 2,2-difluoro analog offers superior stability, it often suffers from poor solubility and excessive lipophilicity. The monofluoro derivative is frequently the "Goldilocks" isomer, balancing stability with physicochemical properties.
Part 4: Visualization of Metabolic Blockade
The following diagram illustrates the mechanistic divergence between the parent compound and the 2-fluoro derivative.
Caption: Comparative metabolic fate.[1][2] The 2-fluoro substitution sterically and electronically blocks the critical dehydrogenation step in mitochondrial beta-oxidation.
Part 5: Experimental Protocols
To validate these stability claims in your specific series, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Phase I)
This assay determines intrinsic clearance (
-
Preparation:
-
Test Compound: 1
M final concentration (ensure <0.1% DMSO). -
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Incubation:
-
Pre-incubate microsomes and compound for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
LC-MS/MS monitoring parent depletion.
-
Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Hepatocyte Stability (Phase I & II)
This assay captures both oxidative metabolism and glucuronidation.
-
System: Cryopreserved human hepatocytes (pooled donors).
-
Media: Krebs-Henseleit buffer (pH 7.4) to maintain physiological conditions.
-
Procedure:
-
Thaw cells and assess viability (Trypan Blue exclusion > 80% required).
-
Incubate test compound (1
M) at 37°C / 5% CO . -
Timepoints: 0, 60, 120, 240 min.
-
-
Differentiation Step (Crucial):
-
Run two parallel incubations: one with ABT (1-aminobenzotriazole) , a pan-CYP inhibitor.
-
Interpretation: If stability improves significantly with ABT, metabolism is CYP-mediated (oxidation). If stability remains low despite ABT, metabolism is likely UGT-mediated (glucuronidation) or non-CYP (e.g., aldehyde oxidase).
-
References
-
Haghi, B. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Purser, S. et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. Link
-
Schulz, H. (1991). Beta oxidation of fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to the Infrared Spectroscopy of 2-Fluoro-3-(oxan-3-yl)propanoic Acid
This guide provides an in-depth analysis and prediction of the key infrared (IR) absorption peaks for 2-Fluoro-3-(oxan-3-yl)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and explaining the causal relationships between molecular structure and vibrational spectroscopy. We will dissect the molecule's spectrum by examining its constituent functional groups and compare it with structurally related compounds to provide a robust, data-supported interpretation.
Introduction: The Structural Rationale
This compound is a multifaceted molecule featuring three key functional regions that yield a distinct IR signature: a carboxylic acid, a carbon-fluorine bond at the alpha position, and a saturated ether within an oxane (tetrahydropyran) ring. Infrared spectroscopy is an invaluable, non-destructive technique for confirming the presence and structural arrangement of these groups.[1] The principle of IR spectroscopy lies in the absorption of specific frequencies of infrared radiation that correspond to the vibrational energies of molecular bonds.[1]
This guide will predict the spectrum by analyzing these regions individually and as a collective, paying special attention to how their electronic and steric interactions influence peak positions.
Predicted IR Peak Assignments and Mechanistic Insights
The IR spectrum of this compound is dominated by the highly polar carboxylic acid group, but also contains crucial information in the fingerprint region from its other functionalities.
The Carboxylic Acid Group (-COOH)
The carboxyl group gives rise to some of the most recognizable peaks in an IR spectrum.
-
O-H Stretching: A very strong and exceptionally broad absorption band is predicted to appear between 2500-3300 cm⁻¹ .[2][3] This characteristic broadness is a direct result of extensive intermolecular hydrogen bonding, where the molecules form stable dimers in the condensed phase.[2][4] This broad peak will likely overlap with the sharper C-H stretching vibrations.[4]
-
C=O (Carbonyl) Stretching: A very strong and sharp peak is expected in the region of 1710-1740 cm⁻¹ . For a typical saturated, dimeric carboxylic acid, this peak appears around 1710-1725 cm⁻¹.[5][6] However, the presence of a highly electronegative fluorine atom on the alpha-carbon (the carbon adjacent to the carbonyl) induces a positive inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, strengthening and shortening the C=O double bond. Consequently, a higher vibrational frequency is required to stretch it. Therefore, the C=O peak for this molecule is predicted to be at the higher end of this range, likely closer to 1730-1740 cm⁻¹ , a phenomenon observed in related alpha-fluoro acids.[7]
-
C-O Stretching & O-H Bending: The spectrum will also contain a strong C-O stretching vibration between 1210-1320 cm⁻¹ and two O-H bending vibrations: a medium-intensity in-plane bend from 1395-1440 cm⁻¹ and a broad, medium-intensity out-of-plane bend around 910-950 cm⁻¹ .[2]
The Carbon-Fluorine (C-F) Bond
The C-F bond provides a key signal in the fingerprint region of the spectrum.
-
C-F Stretching: A strong, characteristic absorption band is predicted in the range of 1000-1110 cm⁻¹ .[6][8] The C-F stretching frequency is sensitive to the molecular environment, but for monofluorinated aliphatic compounds, a single strong band is typical.[8] This peak is often intense due to the large change in dipole moment during the vibration of this highly polar bond. It is critical to note that this region may overlap with the C-O stretching vibrations from both the carboxylic acid and the oxane ring, requiring careful analysis.[9]
The Oxane (Tetrahydropyran) Ring
The saturated ether ring contributes its own distinct vibrations.
-
C-O-C (Ether) Stretching: The oxane ring will produce a strong, characteristic asymmetric C-O-C stretching band, anticipated around 1050-1150 cm⁻¹ .[6] Spectra of tetrahydropyran itself confirm a major peak in this area.[10][11] This peak will likely overlap with the C-F stretch, potentially resulting in a broad, complex absorption band.
-
C-H Stretching and Bending: The numerous C-H bonds of the propanoic acid backbone and the oxane ring will generate alkane-like absorptions. Sharp C-H stretching peaks will appear in the 2850-3000 cm⁻¹ region, superimposed on the broad O-H band.[4][6] Additionally, characteristic -CH₂- scissoring (bending) vibrations will be observed as medium-intensity peaks around 1450-1470 cm⁻¹ .[6]
Comparative Analysis: Isolating Functional Group Contributions
To validate our predictions, we compare the expected spectrum of this compound with its structural analogues. This comparison helps to isolate the spectral influence of the fluorine atom and the oxane ring.
| Vibrational Mode | Predicted Range for Target Molecule (cm⁻¹) | Reference: 2-Fluoropropanoic Acid (cm⁻¹) | Reference: 3-(Oxan-3-yl)propanoic Acid (Predicted, cm⁻¹) | Rationale for Differences |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (Very Broad, Strong) | ~2500 - 3300[12] | ~2500 - 3300 | This peak is characteristic of the H-bonded dimer and is largely unaffected by the substituents.[2] |
| C-H Stretch (Alkyl) | 2850 - 3000 (Medium, Sharp) | ~2850 - 3000 | ~2850 - 3000 | Standard for sp³ C-H bonds. The oxane ring adds more C-H bonds, increasing the intensity of this region.[6] |
| C=O Stretch (Carbonyl) | 1730 - 1740 (Strong, Sharp) | ~1714 - 1734[7] | ~1710 - 1725 | The α-fluorine atom's inductive effect increases the wavenumber (a blueshift) compared to the non-fluorinated analogue.[7] |
| C-O-C Stretch (Ether) | 1050 - 1150 (Strong) | N/A | ~1050 - 1150 | This peak is unique to the oxane ring structure.[10] |
| C-F Stretch | 1000 - 1110 (Strong) | ~1000 - 1100[12] | N/A | This peak is unique to the fluorinated compound.[8] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 (Strong) | ~1200 - 1300 | ~1210 - 1320 | A standard feature for carboxylic acids.[2] |
Visualization of Predicted Spectral Data
The following table summarizes the key predicted IR peaks for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Appearance |
| 2500 - 3300 | Carboxylic Acid | O-H Stretch | Strong | Very Broad |
| 2850 - 3000 | Alkyl (Backbone + Ring) | C-H Stretch | Medium | Sharp (on top of O-H) |
| 1730 - 1740 | Carboxylic Acid | C=O Stretch | Strong | Sharp |
| 1450 - 1470 | Alkyl (Backbone + Ring) | C-H Bend | Medium | Sharp |
| 1395 - 1440 | Carboxylic Acid | O-H Bend | Medium | Sharp |
| 1210 - 1320 | Carboxylic Acid | C-O Stretch | Strong | Sharp |
| 1000 - 1150 | C-F and C-O-C | C-F Stretch & C-O-C Stretch | Strong | Broad / Complex |
| 910 - 950 | Carboxylic Acid | O-H Bend (out-of-plane) | Medium | Broad |
Diagrams for Structural Interpretation
Visual aids are essential for mapping spectral data back to the molecular structure.
Caption: Mapping of key bonds to their predicted IR peak regions.
Sources
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols - Oreate AI Blog [oreateai.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]
- 11. Tetrahydropyran [webbook.nist.gov]
- 12. 2-Fluoropropionic acid | 6087-13-4 | Benchchem [benchchem.com]
A Comparative Guide to HPLC Purity Standards for 2-Fluoro-3-(oxan-3-yl)propanoic acid
Introduction
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Fluoro-3-(oxan-3-yl)propanoic acid, a chiral fluorinated carboxylic acid, presents unique analytical challenges due to its stereochemistry and potential for various impurities. Ensuring the enantiomeric and chemical purity of this compound is critical for its efficacy and safety in subsequent drug development stages.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore the nuances of both achiral and chiral HPLC methodologies, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity standards for this and similar chiral molecules.
The Criticality of Chiral Separation
This compound possesses a stereogenic center at the carbon atom bearing the fluorine. This results in the existence of two enantiomers, (R)- and (S)-2-Fluoro-3-(oxan-3-yl)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, a purity assessment that only determines the overall chemical purity without resolving the enantiomers is incomplete and potentially misleading.
An achiral HPLC method, typically employing a standard C18 column, will not separate these enantiomers. They will co-elute, appearing as a single peak. This can mask the presence of an undesirable enantiomer as an impurity. Consequently, a stereospecific, or chiral, HPLC method is mandatory for the comprehensive purity analysis of this compound.
HPLC Method Comparison: Achiral vs. Chiral
To illustrate the necessity of a chiral method, we compare two distinct HPLC approaches for the analysis of this compound.
-
Method A: Chiral Stationary Phase (CSP) HPLC
-
Method B: Conventional Reversed-Phase (Achiral) HPLC
| Parameter | Method A: Chiral HPLC | Method B: Achiral HPLC | Rationale for Comparison |
| Column | Chiralpak® QN-AX | C18 (e.g., Zorbax Eclipse Plus) | The core of the comparison lies in the stationary phase's ability to resolve enantiomers. |
| Mobile Phase | Isocratic: Methanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.1/0.1, v/v/v/v) | Gradient: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | The mobile phase in chiral methods often includes additives to facilitate the ionic interactions necessary for separation on anion-exchange CSPs.[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rates are used for comparison. |
| Detection | UV at 210 nm | UV at 210 nm | The carboxylic acid chromophore provides weak UV absorbance at low wavelengths. |
| Enantiomer Resolution (Rs) | > 2.0 | Not applicable (co-elution) | This is the key performance metric demonstrating the superiority of the chiral method. |
| Impurity Detection | Capable of resolving enantiomeric and diastereomeric impurities. | Can only resolve chemically different impurities. | Highlights the comprehensive nature of the chiral method for impurity profiling. |
As the data indicates, Method B is inadequate for the intended purpose as it cannot differentiate between the enantiomers. Method A, utilizing a chiral stationary phase, provides the necessary resolution to accurately quantify the desired enantiomer and its stereoisomeric impurities.
Recommended Chiral HPLC Method for Purity Determination
Based on extensive experience with similar chiral carboxylic acids, the following method is recommended for the accurate purity assessment of this compound. The selection of a quinine-based anion-exchange chiral stationary phase (CHIRALPAK® QN-AX) is predicated on its proven success in resolving chiral acids through a combination of ionic and hydrogen bonding interactions.[1][2]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of Methanol, Acetonitrile, Acetic Acid, and Triethylamine in a 50:50:0.1:0.1 volume ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Inject the reference standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The resolution (Rs) between the two enantiomer peaks (if analyzing a racemic mixture for method development) should be ≥ 2.0.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Purity Calculation:
-
Calculate the percentage purity of the sample using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Causality Behind Experimental Choices
-
Chiral Stationary Phase: The QN-AX column is based on a quinine derivative which acts as a chiral selector.[1] The basic quinuclidine nitrogen of the selector is protonated by the acidic mobile phase, creating a positive charge that ionically interacts with the deprotonated carboxylic acid of the analyte.[1] Additional hydrogen bonding and steric interactions with the chiral analyte lead to the formation of transient diastereomeric complexes with different stabilities, resulting in chromatographic separation.[2]
-
Mobile Phase Additives: Acetic acid and triethylamine act as a buffer system to control the ionization states of both the chiral stationary phase and the acidic analyte, which is crucial for reproducible retention and separation.[3]
-
Low Wavelength UV Detection: The absence of a strong chromophore in the molecule necessitates detection at a low UV wavelength (210 nm) to achieve adequate sensitivity.
Establishing a Stability-Indicating Method: Forced Degradation Studies
To ensure that the developed HPLC method can accurately measure the analyte in the presence of its degradation products, a forced degradation study is essential.[4][5] This involves subjecting the drug substance to a variety of stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60 °C for 24 hours.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 2 hours.[6]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.[6]
-
Photolytic Degradation: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[6]
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase. Analyze by the validated chiral HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in the stressed samples. This ensures that no degradation products are co-eluting.
Sources
A Comparative Guide to the Lipophilicity of 2-Fluoro-3-(oxan-3-yl)propanoic acid and Its Carbocyclic Analogs
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a lead compound are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] A well-optimized lipophilicity is often the key to unlocking a candidate's therapeutic potential, ensuring it can traverse cellular membranes to reach its target while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream.[4][5][6] This guide provides a comparative analysis of the lipophilicity of 2-fluoro-3-(oxan-3-yl)propanoic acid and its carbocyclic bioisosteres, offering both theoretical insights and a practical experimental framework for researchers in the field.
The careful balance of lipophilicity is often described by the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable molecules at a specific pH.[5][7] For the acidic compounds discussed herein, logD at a physiological pH of 7.4 is the most relevant parameter. We will explore how subtle structural modifications—specifically the introduction of a fluorine atom and the bioisosteric replacement of the oxane ring's oxygen with a methylene group—can significantly modulate this crucial property.
Molecular Scaffolds Under Investigation
This guide focuses on a comparative analysis of three structurally related propanoic acid derivatives. The core structure is modified at the 3-position with either an oxane ring or its carbocyclic analogs, cyclopentane and cyclohexane. Further modulation is achieved through fluorination at the 2-position, a common strategy in medicinal chemistry to fine-tune physicochemical and metabolic properties.[8][9]
Figure 1: Investigated Molecular Structures
Caption: The three compounds at the center of this lipophilicity comparison.
The Influence of Fluorine and Carbocyclic Replacement on Lipophilicity
The introduction of fluorine into organic molecules can have varied and context-dependent effects on lipophilicity.[10][11] While fluorine is highly electronegative, which might suggest an increase in polarity, the substitution of a hydrogen atom with a fluorine atom often leads to an increase in lipophilicity.[12] This is attributed to the fact that the C-F bond is not a strong hydrogen bond acceptor and the fluorine atom can create a more hydrophobic surface.[12]
The bioisosteric replacement of the oxygen atom in the oxane ring with a methylene group to form cyclopentyl or cyclohexyl analogs is another key modification.[6] Generally, replacing a heteroatom with a carbon atom is expected to increase lipophilicity due to the reduction in polarity.[13] The tetrahydropyran (THP) ring is often considered a bioisostere of a cyclohexane ring but with lower lipophilicity.[13]
Based on these principles, we can hypothesize the following trend in lipophilicity:
This compound < 2-Fluoro-3-cyclopentylpropanoic acid < 2-Fluoro-3-cyclohexylpropanoic acid
This predicted trend is based on the established principle that the replacement of the polar ether oxygen in the oxane ring with a nonpolar methylene group will increase lipophilicity. Furthermore, the larger surface area of the cyclohexyl ring compared to the cyclopentyl ring is expected to contribute to a further increase in lipophilicity.
Experimental Determination of Lipophilicity (logD)
To empirically validate these predictions, a robust and reliable experimental method is required. The shake-flask method is considered the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[14][15][16] However, for higher throughput and smaller sample requirements, methods based on reversed-phase high-performance liquid chromatography (RP-HPLC) are also widely accepted and can be correlated to shake-flask results.[17][18][19]
Below is a detailed protocol for the determination of logD at pH 7.4 using the shake-flask method, which provides a self-validating system through careful controls and replicate measurements.
Experimental Protocol: Shake-Flask logD7.4 Determination
Objective: To determine the distribution coefficient (logD) of the test compounds between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.
Materials:
-
Test compounds (this compound, 2-Fluoro-3-cyclopentylpropanoic acid, 2-Fluoro-3-cyclohexylpropanoic acid)
-
n-Octanol (HPLC grade, pre-saturated with PBS pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Workflow Diagram:
Caption: The experimental workflow for shake-flask logD determination.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the phases to separate overnight.
-
Carefully collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase). This step is crucial to prevent volume changes during the partitioning experiment.
-
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL). The choice of solvent should be one in which the compound is highly soluble.
-
-
Partitioning Experiment (performed in triplicate for each compound):
-
To a clean glass vial, add a small, precise volume of the test compound stock solution. The amount should be sufficient for accurate HPLC quantification but small enough to not significantly alter the phase volumes.
-
Add a known volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4). A common phase volume ratio is 1:1, but this can be adjusted depending on the expected lipophilicity.[16]
-
Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Sampling:
-
Carefully withdraw a precise aliquot from the center of each phase (aqueous and organic) using a clean pipette for each sample. Avoid disturbing the interface to prevent cross-contamination.
-
-
HPLC Analysis:
-
Prepare a calibration curve for each test compound using standards of known concentrations.
-
Analyze the collected aliquots from both the aqueous and organic phases by HPLC to determine the concentration of the test compound in each phase.
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase:
-
D = [Compound]octanol / [Compound]aqueous
-
-
The logD is then calculated as the base-10 logarithm of D:
-
logD = log10(D)
-
-
Calculate the mean and standard deviation for the triplicate measurements.
-
Data Summary and Interpretation
| Compound | Predicted logD7.4 | Rationale |
| This compound | ~1.5 - 2.0 | The presence of the polar ether oxygen in the oxane ring and the carboxylic acid moiety will keep the lipophilicity relatively low. Fluorination at the 2-position is expected to slightly increase this value. |
| 2-Fluoro-3-cyclopentylpropanoic acid | ~2.0 - 2.5 | The bioisosteric replacement of the oxane oxygen with a methylene group to form the cyclopentyl ring will reduce polarity and increase lipophilicity compared to the oxane analog. |
| 2-Fluoro-3-cyclohexylpropanoic acid | ~2.5 - 3.0 | The larger, more lipophilic cyclohexyl ring is expected to further increase the lipophilicity compared to the cyclopentyl analog due to its larger nonpolar surface area.[20] |
Note: These are estimated values. The provided experimental protocol should be followed to obtain precise, empirical data.
Conclusion
The lipophilicity of a drug candidate is a finely tunable property that has profound implications for its overall developability. Through the strategic application of fluorination and bioisosteric replacement, medicinal chemists can navigate the complex landscape of ADMET optimization. This guide has provided a theoretical framework for understanding the expected lipophilicity trends of this compound and its carbocyclic analogs. The provided detailed experimental protocol for logD determination empowers researchers to validate these principles in their own laboratories. By combining predictive understanding with rigorous experimental validation, the path to developing safer and more effective medicines becomes clearer.
References
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Kaliszan, R., Haber, P., Koneczna, D., & Ośmiałowski, K. (1992). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]
-
Li, Y., Wang, Y., & Zhang, Z. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]
-
Mague, J. T. (2020). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Perrin, C. L., & Lin, T. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Linclau, B., et al. (2019). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
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Li, Y., Wang, Y., & Zhang, Z. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]
-
Kaliszan, R., Haber, P., & Ośmiałowski, K. (1992). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
- Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.
-
Votano, J. R., Parham, M., & Hall, L. H. (2004). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
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Cambridge MedChem Consulting. (2019). LogD. [Link]
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ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]
-
Maccarone, A. T., & Pfeffer, F. M. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylpentanoic acid. [Link]
-
Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
-
Maccarone, A. T., & Pfeffer, F. M. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]
-
Linclau, B., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
precisionFDA. (n.d.). 2-FLUORO-3-PHENYLPROPANOIC ACID. [Link]
-
AstraZeneca. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]
-
The Good Scents Company. (n.d.). cyclohexane propionic acid. [Link]
-
MDPI. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
PubMed. (1989). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. [Link]
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MDPI. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. [Link]
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Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. [Link]
-
Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]
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-
MDPI. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. [Link]
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EPA. (n.d.). Perfluorohexylperfluorooctyl phosphinic acid Properties. [Link]
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PubChem. (n.d.). Cyclohexanepropanoic acid. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Fluoro-3-(oxan-3-yl)propanoic Acid
[1]
Part 1: Operational Summary (Immediate Action)
This guide supersedes general organic acid disposal protocols due to the presence of the
Critical "Do's and Don'ts"
| Action Category | DO | DO NOT |
| Waste Stream | Segregate into Halogenated Organic waste containers. | NEVER pour down the drain, even if neutralized.[1] |
| Segregation | Keep separate from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid elevating disposal costs.[1] | Do not mix with strong oxidizers (e.g., Nitric Acid) or alkali metals.[1] |
| Treatment | Collect as-is. If neutralization is required for spill cleanup, the resulting sludge is still halogenated waste.[1] | Do not evaporate in a fume hood as a disposal method.[2] |
| PPE | Use Nitrile or Laminate gloves (Fluorinated compounds can permeate Latex). | Do not rely on standard Latex gloves. |
Part 2: Chemical Profile & Risk Assessment
To understand the causality behind the disposal procedures, we must analyze the molecule's functional architecture.[1]
Structural Hazard Analysis
-
Carboxylic Acid Moiety (
): The primary source of corrosivity. Standard propanoic acid has a pKa of ~4.87. The electron-withdrawing effect of the -fluorine atom stabilizes the carboxylate anion, likely lowering the pKa (increasing acidity) compared to the non-fluorinated parent. -
-Fluorine Substituent (
): This C-F bond is the strongest in organic chemistry. It renders the molecule resistant to standard biological degradation. Consequently, incineration at high temperatures ( ) is required to fully mineralize the compound and prevent environmental persistence. -
Oxane (Tetrahydropyran) Ring: A cyclic ether. While generally stable, ether linkages can form peroxides upon prolonged exposure to air and light.[1] Although less prone to peroxidation than diethyl ether, old containers should be tested for peroxides before disposal.[1]
Physical Properties (Estimated)
| Property | Value/Description | Relevance to Disposal |
| Physical State | Solid or Viscous Liquid (Low MP) | Determines solid vs. liquid waste stream. |
| Acidity (pKa) | Est. 3.5 - 4.5 | Corrosive (D002). Requires acid-resistant containers. |
| Water Solubility | Moderate to High | High Risk: Easily migrates in water systems if sewered. |
| Flash Point | Combustible but likely not Flammable (D001). |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA RCRA standards (40 CFR) and prevents environmental contamination.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound.
Caption: Logical workflow for segregating this compound waste to ensure proper incineration.
Detailed Procedure
A. Liquid Waste (Solutions & Mother Liquors)
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers due to the corrosive nature of the acid.
-
Segregation: Pour the waste into the Halogenated Organic Solvents carboy.
-
Why? Even if the solvent is water or methanol, the presence of the fluorinated solute contaminates the entire volume, mandating the halogenated destruction pathway.[1]
-
-
Labeling: Tag the container with the specific chemical name and the hazard class "Corrosive, Halogenated."
B. Solid Waste[3][4]
-
Containment: Place the solid waste into a clear polyethylene bag.
-
Secondary Containment: Seal the first bag and place it inside a second bag (double-bagging) to prevent leakage of corrosive dust.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum designated for incineration.
C. Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a small volume of a compatible solvent (e.g., methanol or water).
-
Rinsate Disposal: Collect all three rinses and dispose of them in the Halogenated Liquid Waste container (See Section A).
-
Defacing: Deface the label and dispose of the dry bottle in the glass trash (if glass) or regular trash (if plastic), provided no acute toxins (P-list) are present.
Part 4: Emergency Spill Response
Scenario: A 100g bottle drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area. The acid vapors may be irritating.[2][5]
-
PPE Upgrade: Wear safety goggles, lab coat, and double-gloved Nitrile .[1]
-
Neutralization (Spill Only):
-
Cover the spill with Sodium Carbonate (
) or Calcium Carbonate ( ) . -
Note: Calcium carbonate is preferred for fluorinated acids as
precipitates fluoride ions as insoluble (Calcium Fluoride), reducing mobility.[1]
-
-
Collection: Once bubbling ceases (neutralization complete), scoop the resulting sludge into a bag.
-
Final Disposal: Label the bag as "Spill Debris: Fluorinated Acid Neutralized" and place it in the Hazardous Waste bin. Do not throw in regular trash.
Part 5: Regulatory Compliance (RCRA)
Proper classification ensures your facility avoids fines and environmental liability.
-
RCRA Characteristic: Corrosive (D002) if pH
2. -
Waste Code Assignment:
-
If the substance is not on the P or U lists (40 CFR 261.33), it is regulated based on characteristics.
-
Primary Code: D002 (Corrosivity).
-
Secondary Designation: Halogenated Organic (Required for the Treatment, Storage, and Disposal Facility - TSDF).[1]
-
Self-Validating Check: Before handing off waste, ask: "Does the manifest explicitly state 'Halogenated'? If not, the incinerator may burn it at too low a temperature, releasing HF gas and failing compliance."[1]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[7] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
U.S. EPA. (2024).[8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here as Best Practice for C-F bond destruction). [Link]
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- 6. reed.edu [reed.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-Fluoro-3-(oxan-3-yl)propanoic acid
Executive Safety Summary
2-Fluoro-3-(oxan-3-yl)propanoic acid is a specialized fluorinated building block. While specific toxicological data for this exact structure may be limited in public repositories, its structural activity relationship (SAR) to
Critical Hazard Alert:
-
Corrosivity: The
-fluorine atom significantly increases the acidity ( ) compared to non-fluorinated analogs, classifying it as a likely Skin Corrosive (Category 1B) . -
Systemic Toxicity:
-Fluorinated acids can mimic biological substrates, posing risks of metabolic inhibition (similar to the "lethal synthesis" mechanism of fluoroacetate, though likely less potent due to the oxanyl steric bulk). Treat as Acutely Toxic by ingestion and dermal absorption. -
Physical State: Typically a solid. Electrostatic charging is common, leading to powder dispersal risks.
Risk Assessment & Hazard Identification
This guide utilizes the Precautionary Principle : In the absence of compound-specific
| Hazard Class | GHS Classification (Inferred) | Operational Implication |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] Irreversible tissue damage possible upon short contact. |
| Acute Toxicity | Category 3 (Oral/Dermal) | Toxic if swallowed or in contact with skin. Rapid absorption expected. |
| Eye Damage | Category 1 | Risk of blindness.[2] Standard safety glasses are insufficient .[2] |
| STOT-SE | Category 3 | Respiratory tract irritation.[1][3][4][5] Dust inhalation must be prevented.[6][7][8] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
PPE Selection Logic (Graphviz Diagram)
Figure 1: PPE Decision Logic based on physical state and quantity. Level 2 is the standard baseline for synthesis setup.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy : 1. Inner: Nitrile (Disposable, 4 mil) 2. Outer: Nitrile (Extended Cuff, 8 mil) or Silver Shield® (Laminate) for solutions. | Fluorinated acids can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses do not seal against corrosive dust or splashes. |
| Respiratory | Fume Hood mandatory . If handling powder outside hood (weighing): N95 minimum; P100 preferred. | Prevents inhalation of corrosive dust which damages mucous membranes. |
| Body | Cotton Lab Coat (Buttoned) + Chemical Resistant Apron (if handling liquids). | Cotton minimizes static; apron prevents soak-through of corrosive solutions. |
Operational Protocol: Step-by-Step Handling
A. Weighing and Transfer (Solid State)
Risk: Electrostatic dispersal of corrosive dust.
-
Preparation : Activate the ionization bar (if available) in the balance enclosure to neutralize static.
-
Containment : Place the balance inside a chemically rated fume hood or powder containment enclosure.
-
Transfer :
-
Use a disposable antistatic spatula.
-
Do not pour directly from the source bottle.
-
Weigh into a tared vial with a screw cap.
-
-
Decontamination : Wipe the balance area with a moist tissue (water/surfactant) immediately after use. Dispose of the tissue as solid hazardous waste.
B. Solubilization and Reaction Setup
Risk: Exothermic dissolution and splash hazard.
-
Solvent Choice : Compatible with DCM, THF, DMF, and Methanol.
-
Dissolution :
-
Add solvent to the solid, not solid to the solvent (to minimize dust).
-
Cooling : If scaling up (>1g), cool the receiving vessel in an ice bath during dissolution. Fluorinated acids can exhibit exothermic heats of solution.
-
-
Reaction :
-
Vent all reactions through a scrubbing line or into the fume hood exhaust.
-
Incompatibility : Avoid contact with strong bases (NaOH, KOH) or strong oxidizers. Reaction with bases will be exothermic.
-
Emergency Response & Decontamination
Spill Response Workflow (Graphviz Diagram)
Figure 2: Immediate response logic for chemical spills.
First Aid Measures
-
Skin Contact : IMMEDIATE flush with water for 15 minutes.[2][9][10] Do not wait for pain. Remove contaminated clothing under the shower.[10] Note: Unlike HF, calcium gluconate is not the standard antidote for C-F bonds unless specific metabolic cleavage is suspected, but medical evaluation is mandatory due to potential systemic toxicity.
-
Eye Contact : Flush for 15 minutes lifting eyelids.[6][11] Transport to ER immediately.
-
Inhalation : Move to fresh air.[2][5][6][7][11] If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Strategy
Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent PFAS-like contamination.
| Waste Stream | Handling Procedure | Disposal Code (Typical) |
| Solid Waste | Collect in a dedicated container labeled "Fluorinated Solid Toxic". Do not mix with general trash.[12] | Incineration Only (High Temp) |
| Liquid Waste | Segregate into "Halogenated Organic Solvents" . Do not mix with aqueous acid waste if possible (prevents accidental gas evolution). | Halogenated Waste |
| Contaminated Sharps | Needles/syringes used with this compound must go into a dedicated sharps bin labeled with the hazard. | Bio/Chem Sharps |
Why Incineration? Standard landfill or wastewater treatment cannot degrade the C-F bond. High-temperature incineration (>1100°C) is the only validated method to mineralize the fluorine content safely [1].
References
-
United States Environmental Protection Agency (EPA) . Incineration to Manage PFAS Waste Streams. EPA Technical Brief. Available at: [Link]
-
PubChem . 2-Fluoropropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- University of California, Berkeley. SOP: Fluorinated Compounds Handling. EH&S Guidelines.
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- 4. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C23H25NO5 | CID 24729654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
